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  • Product: Albuterol Dimer
  • CAS: 149222-15-1

Core Science & Biosynthesis

Foundational

Albuterol dimer formation mechanism

An In-Depth Technical Guide to the Formation Mechanisms of Albuterol Dimers Abstract Albuterol (also known as salbutamol) is a cornerstone of bronchodilator therapy, valued for its rapid onset of action in treating respi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation Mechanisms of Albuterol Dimers

Abstract

Albuterol (also known as salbutamol) is a cornerstone of bronchodilator therapy, valued for its rapid onset of action in treating respiratory conditions like asthma.[1] However, the stability of the albuterol molecule is a critical concern in pharmaceutical development and manufacturing. Under various stress conditions, albuterol can degrade, leading to the formation of impurities, among which dimers are of significant interest. The formation of these dimers not only reduces the potency of the active pharmaceutical ingredient (API) but can also introduce new chemical entities with potentially different toxicological and pharmacological profiles. This guide provides a detailed examination of the chemical mechanisms underlying albuterol dimer formation, the environmental factors that promote these reactions, and the analytical strategies required for their detection and characterization. This document is intended for researchers, formulation scientists, and quality control professionals dedicated to ensuring the safety, efficacy, and stability of albuterol-based therapeutics.

The Albuterol Molecule: A Nexus of Reactivity

To understand the degradation pathways of albuterol, one must first appreciate its molecular architecture. The structure features three key functional groups that are susceptible to chemical transformation:

  • A Salicyl Alcohol Moiety: This consists of a phenolic hydroxyl group (-OH) and a benzylic hydroxyl group (-CH₂OH) on an aromatic ring. The phenolic hydroxyl is weakly acidic and highly susceptible to oxidation.

  • A Secondary Amino Alcohol Side Chain: This contains a secondary amine and another hydroxyl group. The amine group imparts basic properties to the molecule and is a site for potential reactions.

The electronic interplay between these groups, particularly the electron-rich phenolic ring, dictates the molecule's reactivity and its propensity to form dimeric and other degradation products.

Mechanistic Pathways of Albuterol Dimerization

Dimerization of albuterol is not a single reaction but a class of transformations that can occur through distinct chemical mechanisms. The resulting dimers possess unique covalent linkages. Two primary pathways have been identified: oxidative coupling and ether linkage formation.

Pathway A: Oxidative C-C Bond Formation

One of the most significant degradation pathways involves the oxidation of the phenolic hydroxyl group. This process is particularly relevant in the presence of oxidizing agents or enzymatic systems, such as peroxidases, which may be present in biological systems or introduced as contaminants.[2]

Mechanism:

  • Radical Initiation: The reaction initiates with a one-electron oxidation of the phenolic hydroxyl group on the albuterol molecule. This abstraction of a hydrogen atom generates a phenoxyl free radical. This step is often catalyzed by metal ions or enzymes like myeloperoxidase (MPO) or lactoperoxidase (LPO) in the presence of hydrogen peroxide (H₂O₂).[2]

  • Radical Resonance: The resulting phenoxyl radical is not localized. Through resonance, the unpaired electron can delocalize across the aromatic ring, creating carbon-centered radical sites.

  • Radical-Radical Coupling: Two albuterol radicals can then couple at their activated ortho positions (relative to the hydroxyl group) to form a new carbon-carbon bond. This results in the formation of an o,o'-dimer.[2]

This pathway is a critical consideration for liquid formulations, where dissolved oxygen and trace metal impurities can facilitate the initial oxidation step.

G cluster_0 Pathway A: Oxidative Dimerization Albuterol_Monomer Albuterol Monomer (Phenolic -OH) Phenoxyl_Radical Phenoxyl Free Radical (Resonance Stabilized) Albuterol_Monomer->Phenoxyl_Radical 1e- Oxidation (e.g., Peroxidase/H₂O₂) Dimer o,o'-Linked Dimer Phenoxyl_Radical->Dimer Radical-Radical Coupling (C-C Bond Formation) G cluster_1 Pathway B: Ether Dimer Formation (Conceptual) Albuterol_1 Albuterol Molecule 1 (-CH₂OH group) Carbocation Benzylic Carbocation (Reactive Electrophile) Albuterol_1->Carbocation Acid Catalysis (H⁺), -H₂O Albuterol_2 Albuterol Molecule 2 (Aromatic Ring) Carbocation->Albuterol_2 Electrophilic Aromatic Substitution Ether_Dimer Ether-Linked Dimer (e.g., Impurity F) Albuterol_2->Ether_Dimer Further Steps/Rearrangement

Caption: Conceptual pathway for acid-catalyzed ether dimer formation.

Investigating Dimerization: Forced Degradation Studies

To proactively identify potential degradation products like dimers, regulatory agencies recommend performing forced degradation (or stress testing) studies. [3][4]The goal is to subject the drug substance or product to conditions more severe than accelerated stability testing to trigger the formation of degradants. This provides critical insights into the degradation pathways and helps in developing stability-indicating analytical methods. A typical degradation target of 5-20% is considered appropriate to generate primary degradants without causing extensive, unrealistic secondary degradation. [3][4]

Stress Condition Typical Reagents & Conditions Rationale & Potential Dimer Pathway
Acid Hydrolysis 0.1N to 1N HCl, moderate heat (e.g., 60-80°C) Simulates acidic environments (e.g., gastric fluid) and formulation conditions. Promotes the formation of ether-linked dimers. [5][6]
Base Hydrolysis 0.1N to 1N NaOH, moderate heat Evaluates stability in alkaline conditions. Can catalyze certain oxidation and elimination reactions. [5][7]
Oxidation 3% to 30% H₂O₂, ambient or moderate heat Simulates exposure to atmospheric oxygen or oxidative excipients. Directly promotes the formation of oxidative C-C linked dimers. [5][6]
Thermal Degradation Dry Heat (e.g., 105°C) or High Humidity (e.g., 80% RH) Assesses the intrinsic thermal stability of the molecule. High temperatures can provide the activation energy for various degradation reactions. [5]

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) | Evaluates light sensitivity. The energy from photons can initiate free-radical reactions, potentially leading to oxidative dimerization. [3][5]|

Protocol: Standard Forced Degradation Workflow

A self-validating system for investigating albuterol degradation involves parallel experimentation with the active drug and a placebo formulation.

  • Preparation: Prepare solutions of albuterol API (e.g., 1 mg/mL) and a corresponding placebo (formulation matrix without albuterol). [3]2. Stress Application: Expose aliquots of both the API and placebo solutions to the five stress conditions outlined in the table above. Include an unstressed control sample kept under normal conditions.

  • Time Points: Sample the reactions at various time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Neutralization: After exposure, neutralize the acid- and base-stressed samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (stressed, control, and placebo) using a stability-indicating chromatographic method (e.g., RP-HPLC).

  • Evaluation: Compare the chromatograms. Peaks present in the stressed API sample but absent in the control and stressed placebo samples are identified as degradation products. The goal is to achieve detectable degradation without complete loss of the parent peak.

Analytical Workflow for Dimer Identification and Characterization

Identifying an unknown peak in a chromatogram as a specific albuterol dimer requires a systematic analytical approach that combines separation science with structural elucidation techniques.

Step 1: Separation with Stability-Indicating HPLC

The cornerstone of impurity analysis is a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. Reversed-phase (RP-HPLC) is commonly employed. [6][8]

  • Objective: To achieve baseline separation of the main albuterol peak from all process-related impurities and degradation products, including potential dimers.

  • Typical Protocol:

    • Column: A C18 or Phenyl column is often used for good retention and selectivity of aromatic compounds like albuterol and its derivatives. [6] 2. Mobile Phase: A buffered aqueous phase (e.g., phosphate or acetate buffer at a controlled pH) mixed with an organic modifier like methanol or acetonitrile. [6]A gradient elution (where the organic modifier concentration is increased over time) is often necessary to resolve early-eluting polar impurities and later-eluting non-polar compounds like dimers.

    • Detection: UV detection is standard, typically set at a wavelength where albuterol has significant absorbance (e.g., 225 nm or 276 nm). [6] 4. Validation: The method must be validated according to ICH guidelines to prove its specificity, linearity, accuracy, and precision.

Step 2: Structural Elucidation with Mass Spectrometry and NMR

Once a degradation product is separated via HPLC, its structure must be determined. This is typically accomplished using hyphenated techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Causality: The primary purpose of MS is to determine the molecular weight of the unknown peak. An albuterol dimer would be expected to have a mass-to-charge ratio (m/z) corresponding to approximately twice the molecular weight of the albuterol monomer (MW ≈ 239.3 g/mol ), minus any atoms lost during the linkage formation (e.g., 2 hydrogens for a C-C dimer). For example, the known ether-linked Impurity F has a molecular weight of 460.61 g/mol . [9][10] * Technique: The eluent from the HPLC is directed into a mass spectrometer. Tandem MS (MS/MS) can be used to fragment the dimer ion, providing clues about its substructure and the nature of the linkage between the monomer units.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: While MS provides the molecular weight, NMR provides the definitive atomic connectivity, confirming the exact structure. For dimer characterization, ¹H NMR and ¹³C NMR are essential. [11] * Technique: If the impurity can be isolated in sufficient quantity (typically via preparative HPLC), it is dissolved in a deuterated solvent and analyzed. By examining the chemical shifts, coupling patterns, and integration of the proton signals, scientists can piece together the final structure, confirming, for instance, whether the linkage is an ether bond or a direct C-C bond between the aromatic rings.

G Sample Stressed Albuterol Sample HPLC RP-HPLC Separation Sample->HPLC UV UV Detection (Identify Degradant Peaks) HPLC->UV MS LC-MS Analysis UV->MS Prep_HPLC Preparative HPLC (Isolate Impurity) UV->Prep_HPLC If impurity > 0.1% MW Determine Molecular Weight (Is MW ≈ 2x Monomer?) MS->MW Structure Definitive Structure Elucidation MW->Structure NMR NMR Spectroscopy (¹H, ¹³C) Prep_HPLC->NMR NMR->Structure

Caption: Analytical workflow for the identification of albuterol dimers.

Conclusion and Implications for Drug Development

The formation of albuterol dimers is a critical stability issue governed by well-defined chemical mechanisms, primarily oxidative coupling and acid-catalyzed ether formation. Understanding these pathways is not merely an academic exercise; it is fundamental to the development of stable and safe pharmaceutical products.

  • For Formulation Scientists: Knowledge of these mechanisms informs the selection of appropriate excipients, pH ranges, and antioxidant strategies to minimize dimer formation in liquid and semi-solid dosage forms. For instance, controlling the pH and including chelating agents to sequester metal ions can mitigate oxidative degradation.

  • For Analytical Scientists: This understanding underpins the rational design of forced degradation studies and the development of robust, stability-indicating methods capable of resolving and quantifying these critical impurities.

  • For Regulatory Affairs: A thorough characterization of degradation pathways and impurities is a non-negotiable component of any regulatory submission, ensuring the final product meets all safety and quality standards.

By applying the principles and methodologies outlined in this guide, pharmaceutical professionals can better anticipate, control, and monitor the formation of albuterol dimers, ultimately safeguarding the quality and efficacy of this vital medication.

References

  • Vertex AI Search. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action.
  • SciSpace. (n.d.). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • (2022). Forced Degradation – A Review. Volume 47- Issue 3.
  • PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans.
  • (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • PubMed. (n.d.). Loading effect on particle size measurements by inertial sampling of albuterol metered dose inhalers.
  • NCBI Bookshelf. (2024). Albuterol - StatPearls.
  • CHEMM. (n.d.). Medical Countermeasures Database - Albuterol.
  • PubMed. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. J Pharm Biomed Anal, 8(7), 583-9.
  • NIH PMC. (n.d.). Factors Determining In Vitro Lung Deposition of Albuterol Aerosol Delivered by Ventolin Metered-Dose Inhaler.
  • ResearchGate. (n.d.). Synthesis of a salbutamol dimer.
  • ResearchGate. (n.d.). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC.
  • NIH. (n.d.). Airway Peroxidases Catalyze Nitration of the β2-Agonist Salbutamol and Decrease Its Pharmacological Activity.
  • (n.d.). Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability.
  • ResearchGate. (n.d.). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method for the Simultaneous Determination of Albuterol, Budesonide, and Ipratropium Bromide in Compounded Nebulizer Solutions.
  • SynThink Research Chemicals. (n.d.). Salbutamol EP Impurity F; Albuterol Dimer Ether.
  • PubMed Central. (n.d.). Effects of Albuterol Isomers on the Contraction and Ca2+ Signaling of Small Airways in Mouse Lung Slices.
  • NIH PubChem. (n.d.). Sabutamol dimer.
  • ResearchGate. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate.
  • Patsnap. (n.d.). Preparation method of salbutamol dimer.

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Exploratory

An In-depth Technical Guide to the Structural Elucidation of Albuterol Dimers

This guide provides a comprehensive overview of the methodologies and analytical strategies employed in the identification, isolation, and structural elucidation of albuterol dimers. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and analytical strategies employed in the identification, isolation, and structural elucidation of albuterol dimers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy to present a self-validating system for characterizing these critical impurities.

Introduction: The Significance of Albuterol Dimerization

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Among these impurities, dimers—molecules formed by the combination of two albuterol monomers—represent a key area of investigation. Understanding the structure of these dimers is paramount for several reasons:

  • Toxicological Assessment: The pharmacological and toxicological profile of a dimer can differ significantly from the parent API.

  • Regulatory Compliance: Pharmacopeias set strict limits on the levels of known and unknown impurities.[2]

  • Stability and Formulation Development: The formation of dimers is often a result of degradation, and knowledge of their structure can inform strategies to prevent their formation during manufacturing and storage.[3][4][5]

This guide will detail a systematic approach to the structural elucidation of albuterol dimers, from initial detection to definitive characterization.

The Genesis of Albuterol Dimers: Forced Degradation Studies

To investigate potential degradation pathways and generate a sufficient quantity of dimeric impurities for analysis, forced degradation studies are an essential first step.[3][4][5] These studies involve subjecting the albuterol drug substance to various stress conditions that mimic potential manufacturing, shipping, and storage environments.

Rationale for Stress Conditions

The choice of stressors is guided by the chemical structure of albuterol and ICH guidelines.[4] Albuterol is a phenylethanolamine with phenolic hydroxyl, alcoholic hydroxyl, and secondary amine functional groups, making it susceptible to oxidation and reactions involving these groups.[1]

Table 1: Representative Forced Degradation Conditions for Albuterol

Stress ConditionTypical Reagents and ConditionsPotential Dimerization Pathways
Acidic Hydrolysis 1N HCl, heatDehydration and subsequent ether linkage formation.
Basic Hydrolysis 1N NaOH, heatPhenolic coupling reactions.
Oxidation 3-30% H2O2, ambient or elevated temperatureOxidative coupling of the phenol rings.
Thermal Degradation Dry heat (e.g., 105°C)Condensation reactions.[5]
Photolytic Degradation Exposure to UV lightFree-radical mediated dimerization.[5]
Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare solutions of albuterol sulfate in water or a suitable organic solvent.

  • Stress Application: Expose the solutions to the conditions outlined in Table 1 for a defined period.

  • Neutralization: For acid and base-stressed samples, neutralize the solutions to prevent further degradation.

  • Initial Analysis: Analyze the stressed samples using a stability-indicating HPLC method to resolve the degradation products from the parent drug.[3][6]

Detection and Isolation of Dimeric Impurities

Following forced degradation, the next critical phase is the detection and isolation of the newly formed dimeric species. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for separating albuterol from its impurities.[6][7]

  • Column Chemistry: A C18 or phenyl column is often employed to achieve the necessary resolution.[6]

  • Mobile Phase: A typical mobile phase consists of a phosphate buffer and an organic modifier like methanol or acetonitrile.[6]

  • Detection: UV detection at a wavelength of approximately 220-225 nm is suitable for albuterol and its related substances.[6]

Peaks with longer retention times than the albuterol monomer are potential candidates for dimeric impurities, given their higher molecular weight and likely increased hydrophobicity.

Preparative HPLC for Isolation

To obtain sufficient quantities of the dimer for structural elucidation, preparative HPLC is employed. The conditions of the analytical HPLC method are scaled up to a larger column diameter to allow for the injection of more concentrated samples. Fractions corresponding to the target impurity peak are collected, pooled, and the solvent is removed to yield the isolated dimer.

Structural Elucidation: A Multi-faceted Analytical Approach

Once isolated, a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and potentially X-ray crystallography is used to piece together the dimer's structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the impurity, which is the most direct evidence of dimerization.

  • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like albuterol and its derivatives.

  • Expected Results: An albuterol monomer has a molecular weight of 239.31 g/mol . A dimer would be expected to have a molecular weight around twice that, minus the mass of any atoms lost during the condensation reaction (e.g., water, H2). For instance, known albuterol dimers have a molecular weight of approximately 460.61 g/mol .[8][9][10]

  • Tandem MS (MS/MS): Fragmentation analysis can provide valuable information about the connectivity of the two monomer units. By inducing fragmentation of the dimer's molecular ion and analyzing the resulting fragment ions, it is possible to deduce the nature of the linkage between the two albuterol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.

  • ¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring protons. In a dimer, one would expect to see changes in the chemical shifts of protons near the linkage point compared to the monomer spectrum. The integration of the signals can also confirm the presence of two monomer units.

  • ¹³C NMR: Carbon NMR reveals the number of non-equivalent carbons in the molecule. Similar to ¹H NMR, shifts in the carbon signals, particularly those at or near the point of dimerization, provide strong evidence for the proposed structure.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the carbon backbone of each monomer unit.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the linkage point between the two monomer units, as it can show a correlation between a proton on one monomer and a carbon on the other, across the linking bond.

X-ray Crystallography

If the isolated dimer can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, yielding a three-dimensional model of the molecule with precise bond lengths and angles.[11][12] While obtaining suitable crystals of an impurity can be challenging, the resulting data is unambiguous. Studies on salbutamol salts have successfully used this technique to investigate molecular structure and disorder.[11][12]

Case Study: Elucidation of a Known Albuterol Dimer

Several albuterol dimers have been identified as process-related impurities or degradation products. Two notable examples are "Salbutamol EP Impurity F" (an ether-linked dimer) and "Salbutamol EP Impurity N".[8][9]

Table 2: Properties of Known Albuterol Dimers

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Linkage Type
Salbutamol EP Impurity F147663-30-7C26H40N2O5460.61Ether
Salbutamol EP Impurity N149222-15-1C26H40N2O5460.61Methylene Bridge

Data sourced from SynThink Research Chemicals and Santa Cruz Biotechnology.[8][9][10]

The elucidation of "Salbutamol EP Impurity F" would follow the workflow described above. Mass spectrometry would confirm the molecular weight of 460.61.[8] 2D NMR, specifically HMBC, would be instrumental in confirming the ether linkage by showing a correlation between the methylene protons of one albuterol unit and the phenolic carbon of the other.

Visualizing the Workflow and Structures

To better illustrate the process, the following diagrams outline the experimental workflow and a potential structure for an albuterol dimer.

G cluster_0 Dimer Generation & Isolation cluster_1 Structural Elucidation cluster_2 Final Confirmation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal) HPLC_Screening Analytical HPLC Screening Forced_Degradation->HPLC_Screening Prep_HPLC Preparative HPLC Isolation HPLC_Screening->Prep_HPLC MS Mass Spectrometry (MS) - Molecular Weight Prep_HPLC->MS MSMS Tandem MS (MS/MS) - Fragmentation Pattern MS->MSMS NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) MS->NMR XRay X-ray Crystallography (if crystallizable) NMR->XRay Structure_Confirmed Definitive Dimer Structure XRay->Structure_Confirmed

Caption: Hypothetical Structure of an Ether-Linked Albuterol Dimer.

Conclusion

The structural elucidation of albuterol dimers is a rigorous process that relies on a systematic and multi-disciplinary analytical approach. By combining forced degradation studies with advanced chromatographic and spectroscopic techniques, researchers can confidently identify, isolate, and characterize these critical impurities. This knowledge is not merely academic; it is fundamental to ensuring the quality, safety, and efficacy of albuterol-containing medications, ultimately safeguarding patient health. The self-validating nature of this workflow, where data from orthogonal techniques such as MS and NMR must converge to a single, unambiguous structure, provides the high degree of confidence required in pharmaceutical development.

References

  • Quantitative analysis of albuterol in human plasma by combined gas chromatography chemical ionization mass spectrometry. (n.d.). Semantic Scholar.
  • Boulton, D. W., & Fawcett, J. P. (n.d.). Determination of the Enantiomers of Salbutamol and Its 4-O-sulphate Metabolites in Biological Matrices by Chiral Liquid Chromatography Tandem Mass Spectrometry.PubMed.
  • Weisberger, M., Patrick, J. E., & Powell, M. L. (n.d.). Determination of Albuterol in Plasma After Aerosol Inhalation by Gas Chromatography-Mass Spectrometry With Selected-Ion Monitoring.PubMed.
  • Kamal, H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • St-Jean, G., et al. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Crystal Growth & Design. Retrieved from [Link]

  • Salbutamol. (n.d.). PubChem. Retrieved from [Link]

  • Erram, S. V., & Fanska, C. B. (n.d.). Determination of Albuterol Sulfate and Its Related Substances in Albuterol Sulfate Inhalation Solution, 0.5% by RP-HPLC.PubMed.
  • Boulton, D. W., & Fawcett, J. P. (n.d.). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard.PubMed.
  • Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. (2024). Agilent.
  • Zhang, Y., et al. (n.d.). Crystal Form Investigation and Morphology Control of Salbutamol Sulfate via Spherulitic Growth. MDPI. Retrieved from [Link]

  • St-Jean, G., et al. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. ACS Publications. Retrieved from [Link]

  • Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Development of a rapid and validated stability-indicating UPLC-PDA method for concurrent quantification of impurity profiling and an assay of ipratropium bromide and salbutamol sulfate in inhalation dosage form. PubMed. Retrieved from [Link]

  • (a) FTIR (b) ¹H NMR and (c) Mass spectra of Salbutamol which extracted from Farcolin. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Characterization of Salbutamol Sulphate Loaded Ethyl Cellulose Microspheres using Water-in-Oil-Oil Emulsion Technique. (n.d.). PubMed Central. Retrieved from [Link]

  • Wu, F. L., et al. (n.d.). Process-induced crystallinity changes in albuterol sulfate and its effect on powder physical stability. PubMed. Retrieved from [Link]

  • Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of mAb dimers reveals predominant dimer forms common in therapeutic mAbs. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Formulation and evaluation of Salbutamol sulphate microspheres by solvent evaporation method. (2011). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estim. (2017). INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Enrichment strategy and initial characterization of heterodimers enriched from a co-formulated cocktail of therapeutic antibodies against SARS-COV-2. (2024). NIH. Retrieved from [Link]

  • Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. (n.d.). SciSpace. Retrieved from [Link]

  • (PDF) Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. (2022). ResearchGate. Retrieved from [Link]

  • Albuterol-Sulfate-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Nevado, J. J., & Cabanillas, C. G. (n.d.). Analysis of salbutamol and related impurities by derivative spectrometry. PubMed. Retrieved from [Link]

  • Albuterol Related Compound E (Free Base). (n.d.). Veeprho. Retrieved from [Link]

  • Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. (2026). ACS Omega. Retrieved from [Link]

  • Synthesis and Characterization of Salbutamol Sulphate Loaded Microspheres by W/O Emulsion Crosslinked Method for Sustained Drug Delivery. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following l. (n.d.).
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Sources

Foundational

An In-depth Technical Guide to Albuterol Dimer (CAS Number 149222-15-1)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Albuterol Dimer, also known as Salbutamol EP Impurity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Albuterol Dimer, also known as Salbutamol EP Impurity N, a critical reference standard in the pharmaceutical industry. We will delve into its chemical identity, synthesis, analytical characterization, and pharmacological context, offering field-proven insights and detailed methodologies to support researchers and drug development professionals.

Introduction: The Significance of Albuterol Dimer

Albuterol (Salbutamol) is a potent and widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action stems from its ability to relax the smooth muscle of the airways, leading to bronchodilation.[3][] In the manufacturing and stability testing of albuterol drug products, the identification and control of impurities are of paramount importance to ensure safety and efficacy.

Albuterol Dimer (CAS 149222-15-1) is a known process-related impurity of albuterol.[5][6] As a dimeric adduct, its formation is often associated with specific synthesis or degradation pathways. Regulatory bodies such as the European Pharmacopoeia (EP) mandate the monitoring and control of such impurities, making a thorough understanding of Albuterol Dimer essential for quality control and regulatory compliance in the pharmaceutical industry.[7] This guide serves as a technical resource for the synthesis, characterization, and analysis of this specific impurity.

Chemical and Physical Properties

A clear understanding of the fundamental properties of Albuterol Dimer is the first step in any technical assessment.

PropertyValueSource(s)
CAS Number 149222-15-1[7][8]
Molecular Formula C₂₆H₄₀N₂O₅
Molecular Weight 460.61 g/mol
IUPAC Name 5-[[5-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-α¹-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
Synonyms Salbutamol Dimer, Salbutamol EP Impurity N[6][7]

Synthesis of Albuterol Dimer

Conceptual Synthesis Workflow

The formation of Albuterol Dimer likely involves the condensation of two albuterol molecules. This can be conceptualized as an electrophilic substitution reaction on the phenolic ring of one albuterol molecule by a reactive intermediate derived from a second albuterol molecule.

G cluster_reactants Reactants cluster_process Process Albuterol1 Albuterol Molecule 1 Activation Activation/Intermediate Formation Albuterol1->Activation Albuterol2 Albuterol Molecule 2 Condensation Condensation Reaction Albuterol2->Condensation Activation->Condensation Product Albuterol Dimer Condensation->Product

Caption: Conceptual workflow for the synthesis of Albuterol Dimer.

Step-by-Step Synthesis Protocol

This protocol is a representative method based on known reactions for generating salbutamol impurities.[9]

Objective: To synthesize Albuterol Dimer in sufficient quantity and purity for use as a reference standard.

Materials:

  • Albuterol base

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Deionized water

  • Round bottom flask with magnetic stirrer

  • Heating mantle

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL one-neck round bottom flask, dissolve 2 g of Albuterol base in 50 mL of methanol with magnetic stirring.

  • Basification: Slowly add 2 g of NaOH to the solution. Continue stirring and add an additional 50 mL of methanol to ensure complete dissolution of the albuterol base.[9]

  • Reaction: Gently heat the reaction mixture with continuous stirring. The temperature should be carefully monitored to avoid excessive side product formation.

  • Monitoring: The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).[9] Take aliquots of the reaction mixture at regular intervals, quench with a small amount of dilute HCl to neutralize the base, and analyze by HPLC to observe the formation of the dimer peak.

  • Quenching and Neutralization: Once the desired amount of dimer has been formed, cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute HCl to a pH of approximately 7.0.

  • Purification: The crude product will be a mixture of starting material, the dimer, and other related substances. Purification can be achieved by preparative HPLC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Albuterol Dimer.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Albuterol Dimer and for its quantification in drug substance and product samples.

4.1.1. HPLC Method for Purity Assessment

This method is adapted from established methods for the analysis of albuterol and its impurities.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 276 nm
Injection Volume 10 µL

4.1.2. Sample Preparation Protocol

  • Standard Preparation: Accurately weigh approximately 10 mg of Albuterol Dimer reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the same diluent.

  • Injection: Inject the prepared solutions onto the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive structural confirmation and can be used for highly sensitive quantification.

4.2.1. LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC with a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion (m/z)
461.3 [M+H]⁺

4.2.2. Rationale for Method Parameters

The use of a sub-2 µm particle size column in UPLC allows for faster analysis times and better resolution. The acidic mobile phase promotes protonation of the analyte, which is necessary for positive mode ESI. The exact MS/MS transitions would need to be optimized by direct infusion of the purified dimer into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the synthesized dimer. Both ¹H and ¹³C NMR should be performed. While specific spectral data for this exact dimer is not publicly available, the expected spectra would show characteristic signals for the aromatic protons, the aliphatic chains, and the tert-butyl groups, with complexities arising from the dimeric structure.

Pharmacological Profile and Mechanism of Action

The primary pharmacological activity of albuterol is mediated through its agonism at β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[2][10] This is achieved through the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[][11]

G cluster_cell Bronchial Smooth Muscle Cell Beta2AR β2-Adrenergic Receptor AC Adenylyl Cyclase Beta2AR->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Albuterol Albuterol Albuterol->Beta2AR

Caption: Simplified signaling pathway of Albuterol.

The pharmacological activity of Albuterol Dimer has not been extensively studied. As an impurity, its primary relevance is in the context of pharmaceutical quality and safety. It is generally assumed that such process-related impurities have significantly lower or no pharmacological activity compared to the parent drug. However, without specific studies, this cannot be definitively stated. Any toxicological assessment of albuterol would need to consider the potential effects of this and other impurities.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[12][13] While specific forced degradation data for Albuterol Dimer is not available, a typical protocol for albuterol would involve subjecting the drug substance to stress conditions to identify potential degradation products.

Forced Degradation Protocol

Objective: To assess the stability of Albuterol Dimer under various stress conditions.

Procedure:

  • Acid Hydrolysis: Treat a solution of Albuterol Dimer with 1N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat a solution of Albuterol Dimer with 1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat a solution of Albuterol Dimer with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Albuterol Dimer to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Albuterol Dimer to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples by the validated HPLC method to assess the degradation of the dimer and the formation of any new impurities.

Conclusion

Albuterol Dimer (CAS 149222-15-1) is a critical impurity in the manufacturing of albuterol. A thorough understanding of its synthesis, characterization, and analytical determination is vital for ensuring the quality, safety, and efficacy of albuterol-containing drug products. This guide provides a comprehensive technical framework for researchers and drug development professionals working with this compound. The provided protocols, while based on established methodologies for related compounds, offer a solid starting point for in-house method development and validation.

References

  • Albuterol Synthesis Mechanism | Organic Chemistry. (2020, July 30). YouTube. Retrieved from [Link]

  • CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol - Google Patents. (n.d.). Google Patents.
  • Synthesis of a salbutamol dimer | Request PDF. (2000). ResearchGate. Retrieved from [Link]

  • Agarwal, D., et al. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. Retrieved from [Link]

  • Development and validation of a hplcmsms method for the determination of albuterol in human plasma. (n.d.). Pharmacophore. Retrieved from [Link]

  • Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. (n.d.). SciSpace. Retrieved from [Link]

  • Salbutamol | C13H21NO3 | CID 2083. (n.d.). PubChem. Retrieved from [Link]

  • Salbutamol EP Impurity N (Free Base) | CAS 149222-15-1. (n.d.). Veeprho. Retrieved from [Link]

  • Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC | Request PDF. (2006). ResearchGate. Retrieved from [Link]

  • Albuterol - StatPearls - NCBI Bookshelf. (2024, January 10). National Center for Biotechnology Information. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF A HPLC/MS/MS METHOD FOR THE DETERMINATION OF ALBUTEROL IN HUMAN PLASMA. (n.d.). Pharmacophore. Retrieved from [Link]

  • CN108863753B - Salbutamol impurity and synthetic method thereof - Google Patents. (n.d.). Google Patents.
  • Development of a rapid and validated stability-indicating UPLC-PDA method for concurrent quantification of impurity profiling and an assay of ipratropium bromide and salbutamol sulfate in inhalation dosage form. (2022, September 17). PubMed. Retrieved from [Link]

  • (a) FTIR (b) ¹H NMR and (c) Mass spectra of Salbutamol which extracted from Farcolin. (n.d.). ResearchGate. Retrieved from [Link]

  • Albuterol: Pharmacokinetics & Mechanism of Action - Lesson. (n.d.). Study.com. Retrieved from [Link]

  • Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. (2022, July 20). National Center for Biotechnology Information. Retrieved from [Link]

  • LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estim. (2017, July 1). INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • CAS No : 149222-15-1 | Product Name : Salbutamol Sulfate - Impurity N. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Albuterol. (n.d.). CHEMM. Retrieved from [Link]

  • Albuterol: Pharmacokinetics & Mechanism of Action - Video. (n.d.). Study.com. Retrieved from [Link]

  • LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method for the Simultaneous Determination of Albuterol, Budesonide, and Ipratropium Bromide in Compounded Nebulizer Solutions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Molecular Characterization and Control of Salbutamol Dimer

Focus Entity: Salbutamol Bis-Ether Dimer (EP Impurity F / USP Related Compound E) Executive Summary In the high-stakes landscape of bronchodilator development, the Salbutamol Dimer represents a critical degradation produ...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: Salbutamol Bis-Ether Dimer (EP Impurity F / USP Related Compound E)

Executive Summary

In the high-stakes landscape of bronchodilator development, the Salbutamol Dimer represents a critical degradation product that demands rigorous control. Often misidentified due to varying pharmacopoeial nomenclature, the primary dimer of concern is the bis-ether linked species formed via acid-catalyzed dehydration.

This guide provides a definitive technical breakdown of the dimer's molecular weight, formation mechanism, and validated detection strategies. It is designed for analytical scientists and formulation engineers who require actionable data over generic descriptions.

Core Molecular Data
PropertySpecification
Target Entity Salbutamol Dimer (Ether-Linked)
Pharmacopoeial Ref. EP Impurity F ; USP Related Compound E
Molecular Weight 460.61 g/mol
Exact Mass 460.2937 Da
Molecular Formula

Structure Description Two salbutamol moieties linked via a benzylic ether bridge (

).

Structural Characterization & Nomenclature

The "Identity" Challenge

In regulatory filings, ambiguity often arises between different impurity codes. It is scientifically imperative to distinguish the Dimer from the Ketone (Salbutamone).

  • Salbutamol Dimer (MW 460.61): Formed by the condensation of two salbutamol molecules. This is Impurity F in the European Pharmacopoeia (EP).[1][2]

  • Salbutamone (MW 237.29): The ketone derivative (Impurity J), often confused in older literature.

Molecular Weight Calculation

The dimerization process involves the loss of one water molecule between two salbutamol monomers.


Sources

Exploratory

Whitepaper: A Framework for the In Silico Toxicological Assessment of Albuterol Dimers

Abstract This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of toxicity for Albuterol dimers, a potential impurity in the widely-used bronchodilator, Albuterol. Aimed at re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of toxicity for Albuterol dimers, a potential impurity in the widely-used bronchodilator, Albuterol. Aimed at researchers, toxicologists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causal logic behind each step of the computational workflow. By integrating data from Quantitative Structure-Activity Relationship (QSAR) models, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular docking studies, we construct a robust "Weight of Evidence" assessment. The methodologies described herein are designed to be self-validating, leveraging the convergence of multiple computational techniques to increase confidence in the final toxicological profile. This guide serves as a practical blueprint for the early-stage identification of potential hazards associated with drug impurities, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) by prioritizing computational analysis before resource-intensive in vitro or in vivo testing.

Introduction: The Imperative for Predictive Toxicology

1.1 Albuterol: A Cornerstone of Bronchodilator Therapy

Albuterol (also known as Salbutamol) is a short-acting β2-adrenergic receptor agonist used extensively in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the stimulation of β2-adrenergic receptors on the smooth muscle of the airways.[3] This interaction activates adenylate cyclase, which increases the intracellular concentration of cyclic AMP (cAMP), leading to muscle relaxation and bronchodilation.[2][4] While highly effective, the stimulation of β-adrenergic receptors is not without potential side effects, including cardiovascular events, particularly at high doses.[5][6]

1.2 Pharmaceutical Impurities: A Regulatory and Safety Concern

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and is strictly regulated by international bodies. Guidelines such as those from the International Council for Harmonisation (ICH) mandate the identification and toxicological qualification of impurities exceeding specific thresholds.[7][8] Dimers of the parent API represent a specific class of process-related impurities that can form during synthesis or storage.[1] These molecules may possess unique pharmacological and toxicological profiles distinct from the API, necessitating a thorough safety assessment.

1.3 The Albuterol Dimer: An Unknown Quantity

The formation of Albuterol dimers has been documented, creating a molecule with a significantly different size, shape, and physicochemical profile compared to the parent drug.[9] The central question this guide addresses is whether this structural alteration introduces new, or exacerbates existing, toxicological risks. Could the dimer exhibit reduced therapeutic efficacy, altered receptor affinity, unforeseen off-target effects, or a greater propensity for causing adverse effects like cardiotoxicity?

1.4 The Rise of In Silico Toxicology

Traditional toxicology relies heavily on animal testing, which is time-consuming, expensive, and ethically challenging.[10] In silico toxicology has emerged as an indispensable tool in modern drug development, offering a suite of computational methods to predict the harmful effects of chemicals.[11][12][13] These approaches allow for the rapid and cost-effective screening of compounds, enabling researchers to prioritize high-risk molecules for further investigation and to guide the design of safer medicines.[14] This paradigm shift is central to meeting regulatory demands for impurity safety assessment while adhering to the ethical principles of the 3Rs.[7]

Foundational Methodologies in Computational Toxicology

A robust in silico assessment is not the result of a single method, but the convergence of evidence from multiple, complementary approaches. Each methodology interrogates the molecule from a different perspective, and their collective agreement (or disagreement) builds a comprehensive safety profile.

2.1 Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling is a cornerstone of predictive toxicology, founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[15] These models are mathematical equations that correlate numerical representations of a molecule's structure, known as "molecular descriptors," with a specific toxicological endpoint.[16]

  • Causality: By training on large databases of chemicals with known toxicities, QSAR models can predict the potential of a new or uncharacterized molecule, like the Albuterol dimer, to cause harm (e.g., mutagenicity, carcinogenicity, skin sensitization).[10][17] The validity of a QSAR prediction is contingent on the new molecule falling within the model's "applicability domain"—the chemical space for which the model was trained and validated.

2.2 ADMET Profiling

ADMET profiling assesses the pharmacokinetic and toxicological properties of a compound, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity.[18] Early ADMET profiling is critical, as poor pharmacokinetic properties are a major cause of failure in clinical trials.[19]

  • Causality: A molecule is only toxic if it can reach its target site in the body at a sufficient concentration and remain there long enough to exert an effect. ADMET models predict factors like oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450s), and potential for organ-specific toxicity, providing a holistic view of the compound's likely behavior in vivo.[20][21]

2.3 Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as the Albuterol dimer) to a second (a receptor, typically a protein).[22][23]

  • Causality: The toxic effects of many chemicals are initiated by their binding to specific biological macromolecules.[23] By simulating this interaction, molecular docking can help elucidate the mechanism of toxicity. For the Albuterol dimer, we can use docking to predict its affinity for the intended β2-adrenergic receptor (to assess potential changes in efficacy) and for known off-targets, such as the β1-adrenergic receptor in the heart, to investigate the potential for cardiotoxicity.[24]

An Integrated Workflow for Albuterol Dimer Toxicity Prediction

This section details a self-validating, step-by-step protocol. The strength of this workflow lies in its use of multiple, independent lines of computational evidence to assess the toxicological risk of the Albuterol dimer relative to the parent Albuterol molecule.

In_Silico_Toxicity_Workflow cluster_0 Phase 1: Structure & Property Definition cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Synthesis & Assessment A Step 1: Obtain Molecular Structures - Albuterol (Parent) - Albuterol Dimer (Impurity) (SMILES/SDF format) B Step 2: 3D Structure Optimization - Energy Minimization (e.g., using Avogadro with MMFF94) A->B C Step 3: Calculate Molecular Descriptors - Physicochemical Properties - Topological Indices (e.g., using PaDEL-Descriptor) B->C F Step 6: Molecular Docking - Target: β2-Adrenergic Receptor - Off-Target: β1-Adrenergic Receptor (e.g., AutoDock Vina) B->F D Step 4: QSAR Toxicity Prediction - Mutagenicity (Ames) - Carcinogenicity - Developmental Toxicity (e.g., VEGA-HUB, OECD Toolbox) C->D E Step 5: ADMET Profiling - Absorption, Distribution - Metabolism (CYP Inhibition) - Excretion, Toxicity (hERG) (e.g., SwissADME, admetSAR) C->E G Step 7: Data Consolidation - Tabulate all predictions - Comparative Analysis D->G E->G F->G H Step 8: Weight of Evidence (WoE) Assessment - Integrate QSAR, ADMET, Docking results - Identify convergence of findings G->H I Step 9: Final Toxicological Profile - Summarize potential risks - Recommend targeted in vitro validation H->I Weight_of_Evidence cluster_0 Lines of Evidence QSAR QSAR Models - Developmental Toxicity: POSITIVE Conclusion Conclusion: Albuterol Dimer presents a potential cardiotoxic and developmental risk. QSAR->Conclusion Suggests systemic toxicity ADMET ADMET Profile - hERG Inhibition: POSITIVE ADMET->Conclusion Suggests specific cardiotoxic liability Docking Molecular Docking - Increased β1 Affinity - Decreased β2 Affinity Docking->Conclusion Provides plausible mechanism for cardiotoxicity

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Protocol for Albuterol Dimer (Impurity F) Analysis

Abstract This Application Note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Albuterol Dimer (Salbutamol Impurity F). Unlike standard assay met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Albuterol Dimer (Salbutamol Impurity F). Unlike standard assay methods optimized solely for the Active Pharmaceutical Ingredient (API), this protocol utilizes a Gradient Ion-Pairing Reversed-Phase mechanism to resolve the highly hydrophobic dimer from the parent compound and other degradation products. This guide is designed for pharmaceutical scientists requiring rigorous impurity profiling compliant with ICH Q3A/B guidelines.

Introduction: The Analytical Challenge

Albuterol (Salbutamol) is a widely used


-adrenergic agonist. During stability testing and forced degradation, it forms a specific "Dimer Ether" impurity, chemically known as Bis(2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]phenyl)methane  (also referred to as Salbutamol Impurity F  in EP/BP).
Why a Specialized Method?

Standard isocratic methods for Albuterol (often using high aqueous content) fail to elute the dimer within a reasonable runtime due to its significant hydrophobicity (two phenyl rings, two lipophilic tert-butyl groups). Conversely, methods with high organic content elute the API in the void volume.

  • The Solution: A gradient elution profile using an ion-pairing reagent (Sodium 1-Hexanesulfonate) to retain the polar API while ramping organic strength to elute the non-polar dimer.

Method Development & Mechanistic Insight

Separation Mechanism

The separation relies on two concurrent interactions:

  • Hydrophobic Interaction: The C18 stationary phase interacts with the aromatic rings. The dimer, having double the aromaticity and alkyl bulk of the monomer, exhibits a much higher capacity factor (

    
    ).
    
  • Ion-Pairing: The amine groups on Albuterol are protonated at pH 3.0. Sodium 1-Hexanesulfonate forms a neutral ion-pair complex with these amines, increasing their retention and improving peak symmetry by masking free silanols.

Method Logic Flowchart

MethodLogic cluster_0 Analyte Properties cluster_1 Chromatographic Strategy API Albuterol (Monomer) Polar, Basic Amine MP Mobile Phase Modifier Ion-Pairing Agent (Hexanesulfonate) + Acidic pH (3.0) API->MP Protonation Dimer Impurity F (Dimer) Hydrophobic, 2x Basic Amines Dimer->MP Protonation Col Stationary Phase C18 (USP L1) Grad Gradient Profile Ramp Organic % (MeOH/ACN) Col->Grad Differential Elution MP->Col Ion-Pair Adsorption Result Separation Outcome API: Retained by Ion-Pair Dimer: Eluted by Gradient Grad->Result

Figure 1: Mechanistic logic for selecting Ion-Pairing Gradient HPLC. The system balances retention of the polar monomer with elution of the hydrophobic dimer.

Materials and Equipment

Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support gradient elution).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters Symmetry C18 (USP L1).

Reagents
  • Albuterol Sulfate Reference Standard (USP/EP Grade).

  • Albuterol Impurity F Standard (Salbutamol Dimer).[1]

  • Sodium 1-Hexanesulfonate (HPLC Grade).

  • Potassium Dihydrogen Phosphate (

    
    ). 
    
  • Phosphoric Acid (85%).

  • Methanol (MeOH) & Acetonitrile (ACN): HPLC Gradient Grade.[2]

Experimental Protocol

Mobile Phase Preparation

Buffer Solution (Mobile Phase A):

  • Dissolve 3.4 g of Potassium Dihydrogen Phosphate and 1.1 g of Sodium 1-Hexanesulfonate in 1000 mL of Milli-Q water.

  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

  • Filter through a 0.45 µm nylon membrane and degas.

Organic Solvent (Mobile Phase B):

  • Acetonitrile : Methanol (50:50 v/v).[3] Note: The blend prevents precipitation of buffer salts while providing strong elution strength.

Chromatographic Conditions
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV @ 225 nm (Impurity sensitive) or 276 nm (Specific)
Run Time 25 Minutes

Gradient Table:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 85 15 Equilibrate API
5.0 85 15 Isocratic Hold
15.0 30 70 Ramp to elute Dimer
20.0 30 70 Wash
20.1 85 15 Re-equilibrate

| 25.0 | 85 | 15 | End |

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (70:30).

  • Standard Stock: Dissolve Albuterol Dimer standard in minimal Methanol, then dilute with Diluent to 10 µg/mL.

  • Sample Solution: Dissolve formulation (tablet powder/liquid) in Diluent to achieve approx. 0.5 mg/mL Albuterol concentration. Filter via 0.45 µm PVDF syringe filter.

System Suitability & Validation (Self-Validating Criteria)

To ensure the trustworthiness of the data, the system must pass the following checks before every analysis run.

Acceptance Criteria
ParameterRequirementRationale
Resolution (

)
> 2.0 between API and DimerEnsures accurate integration without peak overlap.
Tailing Factor (

)
< 1.5 for API & DimerIon-pairing must effectively mask silanols.
RSD (n=6) < 2.0% for Area & RTConfirms pump/injector precision.
Signal-to-Noise > 10 for LOQ SolutionVerifies sensitivity for trace impurities.
Expected Retention Times (RT)
  • Albuterol: ~ 4.5 - 5.5 min

  • Albuterol Dimer: ~ 12.0 - 14.0 min

  • Note: The dimer elutes significantly later due to the gradient ramp.

Analytical Workflow

Workflow Start Start Analysis Prep Sample Preparation (0.5 mg/mL in Diluent) Start->Prep SST System Suitability Test (Inject Std 6x) Prep->SST Check RSD < 2%? SST->Check Check->SST No (Troubleshoot) RunSample Inject Samples (Bracketed with Stds) Check->RunSample Yes Calc Calculate Impurity % (Area Normalization) RunSample->Calc Report Generate Report Calc->Report

Figure 2: Operational workflow for routine batch analysis. The "Check" node acts as a critical quality gate.

Results & Discussion

Interpretation

In the resulting chromatogram, the Albuterol peak will dominate the early window (approx. 5 min). The gradient ramp initiates at 5 minutes, pushing the organic concentration from 15% to 70%. The Albuterol Dimer , being highly lipophilic, will elute as a sharp peak during this ramp.

Calculation

The content of Albuterol Dimer is calculated using the External Standard method:



Where 

is the potency of the standard.[1][4][5]

Troubleshooting Guide

  • Peak Tailing: If the Albuterol peak tails (

    
    ), the column may have active silanols. Action:  Increase Sodium 1-Hexanesulfonate concentration to 10 mM or lower pH to 2.8.
    
  • Dimer Not Eluting: Gradient slope is too shallow. Action: Increase final %B to 80% or extend the gradient time.

  • Ghost Peaks: Gradient grade solvents are critical. Impurities in the organic phase can concentrate on the column during equilibration and elute during the gradient. Action: Use fresh Milli-Q water and HPLC-grade ACN.

References

  • United States Pharmacopeia (USP). Albuterol Sulfate Monograph - Organic Impurities. USP-NF.[6]

  • European Pharmacopoeia (Ph.[1] Eur.). Salbutamol Sulphate Monograph 01/2008:0687. (Defines Impurity F).

  • National Institutes of Health (NIH) PubChem. Salbutamol Dimer Structure (CID 71587522).

  • Agilent Technologies. Analysis of Albuterol and Impurities using SFC (Comparison to HPLC). Application Note.

  • Waters Corporation. Albuterol (Salbutamol) Analysis using Symmetry Columns. Application Brief.[3][7]

Sources

Application

Application Note: Chiral Separation of Albuterol Dimer Enantiomers

Abstract This application note details the method development and validation strategy for the chiral resolution of Albuterol Dimer (Bis-albuterol ether), a critical degradation impurity found in Albuterol and Levalbutero...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development and validation strategy for the chiral resolution of Albuterol Dimer (Bis-albuterol ether), a critical degradation impurity found in Albuterol and Levalbuterol drug substances. Unlike the monomeric parent drug, the dimer possesses two chiral centers, resulting in a complex stereochemical profile consisting of an enantiomeric pair (


 and 

) and a meso form (

).

We present a robust protocol utilizing Polysaccharide-based Chiral Stationary Phases (CSPs) in Polar Organic Mode (POM) and Normal Phase (NP). This approach ensures baseline resolution of all stereoisomers, enabling precise impurity profiling required for ICH Q3A/B compliance.

Introduction & Scientific Rationale

The Target Molecule: Albuterol Dimer

Albuterol (Salbutamol) is a


-adrenergic agonist.[1][2] The "Albuterol Dimer" (often designated as Impurity D  or Impurity F  in pharmacopoeias) is formed via an ether linkage between the benzylic carbons of two albuterol molecules.
  • Chemical Name: 2,2'-[oxybis(methylene)]bis[4-[2-(tert-butylamino)-1-hydroxyethyl]phenol][3]

  • Molecular Formula:

    
    [3]
    
  • Stereochemistry: The presence of two chiral centers generates three distinct stereoisomers:

    • (R,R)-Dimer: The "eutomer-dimer" (if derived from Levalbuterol).

    • (S,S)-Dimer: The "distomer-dimer."

    • (R,S)-Dimer: The meso compound (achiral due to internal plane of symmetry).

The Separation Challenge

While the monomer (Albuterol) is routinely separated using Teicoplanin-based columns (e.g., Chirobiotic T), the dimer presents significant steric bulk that often exceeds the inclusion capability of antibiotic-based selectors. Consequently, Amylose and Cellulose carbamate derivatives are the preferred CSPs due to their broader helical grooves and "fit-for-purpose" interaction sites for bulky basic analytes.

Regulatory Context

For Levalbuterol (pure


-enantiomer) formulations, the presence of 

-dimer or

-meso dimer indicates either starting material contamination or process-induced racemization. Quantifying these specific stereoisomers is critical for batch release.

Method Development Strategy

The following decision tree outlines the logical flow for selecting the optimal separation mode.

MethodDevelopment Start START: Albuterol Dimer Sample Solubility Check Solubility: MeOH/EtOH vs. Hexane Start->Solubility Decision1 Soluble in Alkane/Alcohol? Solubility->Decision1 NP_Route Normal Phase (NP) Hexane/IPA + DEA Decision1->NP_Route Yes POM_Route Polar Organic Mode (POM) ACN/MeOH + DEA/HOAc Decision1->POM_Route No (Precipitates) Col_Screen Screen CSPs: 1. Amylose tris(3,5-dimethylphenylcarbamate) (AD) 2. Cellulose tris(3,5-dichlorophenylcarbamate) (IC) NP_Route->Col_Screen POM_Route->Col_Screen Opt_Step Optimization: Adjust DEA (0.1%) for Peak Shape Col_Screen->Opt_Step Final Final Method Validation Opt_Step->Final

Figure 1: Decision tree for chiral method development of basic dimers.

Experimental Protocols

Protocol A: Column Screening (The "Scout" Run)

Objective: Identify the CSP with the highest selectivity factor (


) for the dimer stereoisomers.
  • Instrumentation: HPLC or UHPLC with Diode Array Detector (DAD).[4]

  • Columns (3µm or 5µm, 4.6 x 150mm):

    • CSP-1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • CSP-2: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).

  • Mobile Phase (Premixed):

    • Normal Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].

    • Polar Organic Mode: Acetonitrile : Methanol : Ethanol : DEA [50 : 25 : 25 : 0.1 v/v/v/v].

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV @ 225 nm (Albuterol

    
    ) and 276 nm.
    

Execution Note: The basic additive (DEA) is mandatory . Albuterol dimer is a secondary amine; without DEA, the protons will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Protocol B: Optimized Separation (Gold Standard)

Based on empirical data, the Amylose-based CSP (AD-H) typically provides superior resolution for the dimer due to the specific spatial arrangement of the phenylcarbamate loops.

Method Parameters:

ParameterSettingRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone offers flexible helical cavity fitting the dimer.
Mobile Phase n-Hexane : Isopropanol : DEA (85 : 15 : 0.1)IPA provides better H-bonding donor/acceptor properties than EtOH for this separation.
Flow Rate 0.8 mL/minLower flow enhances mass transfer for large dimer molecules.
Column Temp 15°C - 20°CSub-ambient temperature often improves chiral recognition (

) by reducing molecular rotation energy.
Injection Vol 10 µLConcentration: 0.5 mg/mL in Mobile Phase.

Expected Elution Order (Indicative):

  • 
    -Meso Dimer (Often elutes first due to symmetry/polarity differences).
    
  • 
    -Dimer.
    
  • 
    -Dimer.[1]
    (Note: Elution order must be confirmed with pure standards as it can invert based on mobile phase alcohol type).
    

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before analyzing unknown samples.

ValidationLogic Input System Suitability Injection (Racemic Dimer Mix) Check1 Resolution (Rs) > 2.0 Between all 3 peaks? Input->Check1 Check2 Tailing Factor (T) < 1.5? Check1->Check2 Yes Action1 Decrease Temp or Reduce Alcohol % Check1->Action1 No Pass PASS: Proceed to Sample Check2->Pass Yes Action2 Increase DEA conc. (Max 0.2%) Check2->Action2 No Fail FAIL: Troubleshoot Action1->Input Action2->Input

Figure 2: System Suitability logic flow.

Troubleshooting & Expert Insights

Peak Tailing
  • Cause: Secondary amine interaction with silica silanols.

  • Fix: Increase Diethylamine (DEA) from 0.1% to 0.2%. Alternatively, switch to Ethanolamine which sometimes offers sharper peaks for beta-agonists.

Solubility Issues
  • Observation: The dimer is significantly more hydrophobic than the monomer. It may precipitate in pure hexane.

  • Fix: Dissolve the sample in 100% Isopropanol or Ethanol first, then dilute with the mobile phase. If using Polar Organic Mode (POM), solubility is rarely an issue.

"Ghost" Peaks
  • Insight: Albuterol monomer elutes much later or earlier depending on the mode. Ensure the run time is long enough to elute the monomer if analyzing a raw degradation sample, or use a guard column to trap highly retained components.

References

  • Cass, Q. B., et al. (2003). "Enantiomeric resolution of drugs by chiral HPLC." Journal of the Brazilian Chemical Society. (Foundational text on polysaccharide CSP selection). [Link]

  • Ward, D. G., et al. (2023).[6] "Development of an HPLC-MS/MS Method for Chiral Separation... of Salbutamol." MDPI Pharmaceuticals. (Reference for Albuterol chiral behavior). [Link]

  • Daicel Chiral Technologies . "Instruction Manual for CHIRALPAK® AD." (Source for solvent compatibility and basic additives). [Link]

  • ICH Guidelines . "Impurities in New Drug Substances Q3A(R2)." (Regulatory basis for separating stereoisomers).[2][7] [Link]

Sources

Method

Mass spectrometry fragmentation of Albuterol Dimer

Application Note: Structural Elucidation and Quantification of Albuterol Dimer Impurities via LC-MS/MS -Agonists[1] Executive Summary In the development of inhaled -adrenergic agonists, the identification of degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantification of Albuterol Dimer Impurities via LC-MS/MS


-Agonists[1]

Executive Summary

In the development of inhaled


-adrenergic agonists, the identification of degradation products is critical for meeting ICH Q3A/B regulatory thresholds. Albuterol (Salbutamol) is prone to dimerization under accelerated stability conditions (acidic pH, heat), forming Albuterol Impurity J  (Bis-albuterol ether).[1]

This guide provides a high-resolution LC-MS/MS protocol for the separation and structural characterization of this dimer. Unlike standard monomer analysis, the dimer requires specific collision energy ramping to prevent premature in-source fragmentation while ensuring adequate generation of diagnostic product ions.

Chemical Context & Structural Dynamics

The Analyte: Albuterol Dimer (Impurity J)[1]

  • IUPAC Name: Bis(2-hydroxy-5-[(1RS)-1-hydroxy-2-[(1,1-dimethylethyl)amino]ethyl]benzyl) ether.[1]

  • Formation Mechanism: Acid-catalyzed dehydration of the benzylic hydroxyl group leads to the formation of a carbocation, which is attacked by the benzylic hydroxyl of a second albuterol molecule.

  • Molecular Formula:

    
    [1][2]
    
  • Monoisotopic Mass: 460.29 Da[1]

  • Precursor Ion $[M+H]^+ $: m/z 461.30[1]

The Challenge: The dimer shares the exact secondary amine and tert-butyl structural motifs as the monomer. Consequently, high-energy fragmentation yields identical lower-mass ions (m/z 148, 57), masking the dimeric origin if the precursor ion is not isolated with a wide enough quadrupole window or if in-source fragmentation occurs.[1]

Experimental Protocol

Sample Preparation
  • Diluent: Water:Methanol (80:20 v/v) with 0.1% Formic Acid.[1]

    • Rationale: Albuterol is amphiphilic. A high aqueous content ensures solubility of the sulfate salt, while the organic fraction prevents adsorption of the more hydrophobic dimer to glass surfaces.

  • Concentration: Prepare stock at 0.5 mg/mL. Dilute to 10 µg/mL for MS tuning.

LC-MS/MS Conditions
ParameterSettingRationale
Instrument Q-TOF or Orbitrap (High Resolution)Required to distinguish isobaric interferences from matrix.[1]
Column C18, 2.1 x 100 mm, 1.7 µm (e.g., BEH C18)Sub-2-micron particles provide peak capacity for separating the dimer from late-eluting matrix components.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[3]5)Low pH suppresses silanol activity; Ammonium aids in proton transfer without suppressing ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for hydrophobic dimers compared to Methanol.
Flow Rate 0.3 mL/minOptimal linear velocity for ESI efficiency.
Gradient 5% B (0-1 min)

60% B (8 min)

95% B (10 min)
The dimer is significantly more hydrophobic than the monomer (RT ~2.5 min vs ~7.0 min).[1]
ESI Voltage +3.5 kVPositive mode is essential for protonation of the secondary amine.
Collision Energy Stepped (15, 30, 45 eV)Critical: Low CE preserves the dimer linkage; High CE confirms the monomeric subunits.

Analytical Workflow

The following diagram outlines the decision-making process for identifying the dimer against the background of the monomeric API.

AnalyticalWorkflow Start Sample Injection LC UHPLC Separation (Gradient Elution) Start->LC MS1 Full Scan MS1 (m/z 100-1000) LC->MS1 Decision Precursor Selection m/z 461.30? MS1->Decision PathA Monomer (m/z 240) Elutes Early Decision->PathA No PathB Dimer (m/z 461) Elutes Late Decision->PathB Yes Frag MS/MS Fragmentation (Stepped CE) PathB->Frag Analysis Fragment Analysis: 1. Loss of t-Butyl 2. Ether Cleavage Frag->Analysis

Figure 1: Analytical workflow for the isolation and confirmation of Albuterol Dimer.

Results & Discussion: Fragmentation Pathway

The structural elucidation of the Albuterol Dimer relies on a specific fragmentation cascade. Unlike the monomer, which rapidly degrades to m/z 148, the dimer shows a "zipper" effect where peripheral groups are lost before the central linkage breaks.

The Fragmentation Mechanism[4]
  • Precursor Ion (m/z 461.30): The protonated molecule

    
    .
    
  • Primary Loss (-56 Da): The loss of the tert-butyl group (isobutylene) is the most facile pathway, driven by the stability of the resulting secondary amine radical/cation.

    • Product:m/z 405.24

  • Secondary Loss (-56 Da): Loss of the second tert-butyl group.[1]

    • Product:m/z 349.17

  • Linkage Cleavage (Diagnostic Step): The central ether bond (

    
    ) cleavage is acid-catalyzed within the collision cell. This typically yields:
    
    • A protonated monomeric species (m/z 240 or 222).[1]

    • Key Diagnostic: The observation of m/z 461 transitioning to m/z 222 confirms the structure consists of two albuterol units linked by a labile oxygen bridge.

Fragmentation Pathway Diagram

FragmentationPathway Parent Albuterol Dimer [M+H]+ m/z 461 Inter1 Mono-des-t-butyl m/z 405 Parent->Inter1 -56 Da (Isobutylene) Frag1 Protonated Monomer m/z 240 Parent->Frag1 Ether Cleavage Inter2 Bis-des-t-butyl m/z 349 Inter1->Inter2 -56 Da Frag2 Dehydrated Monomer m/z 222 Inter1->Frag2 Ether Cleavage + H2O Loss Frag3 Core Fragment m/z 148 Frag2->Frag3 -74 Da

Figure 2: ESI-MS/MS fragmentation pathway of Albuterol Dimer (Impurity J).

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these validity checks:

  • Check 1: In-Source Fragmentation. [1]

    • Symptom:[4][5] High abundance of m/z 240/222 at the retention time of the dimer (approx 7-8 min), but low intensity of m/z 461.

    • Fix: Lower the Declustering Potential (DP) or Cone Voltage. The ether linkage is fragile.

  • Check 2: Sodium Adducts.

    • Symptom:[4][5] Strong peak at m/z 483 (

      
      ).[1]
      
    • Fix: Sodium adducts do not fragment well. Ensure mobile phases are fresh and stored in plastic (not glass) to minimize Na leaching.[1] Add 0.1% Formic Acid to force protonation.

  • Check 3: Isomer Differentiation.

    • Albuterol can also form a methylene-linked dimer (Impurity N).[1] This has a mass of ~444 Da (depending on exact linkage).[1] The mass difference of 16 Da (O vs CH2) clearly distinguishes Impurity J (Ether) from Impurity N (Methylene).[1]

References

  • European Pharmacopoeia (Ph.[6][7][8] Eur.). Salbutamol Sulphate Monograph 0687.[7] (Defines Impurity J and system suitability). [1]

  • U.S. Pharmacopeia (USP). Albuterol Sulfate: Organic Impurities. USP-NF.[1] [1]

  • Joyce, J. R., et al. "Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 1994.[3]

  • Garg, S., et al. "Impurity Profile of Bronchodilators used in Asthma: A Critical Review." Journal of Analytical & Pharmaceutical Research, 2016. (Discusses degradation pathways).

Sources

Application

Application Note: High-Resolution Mass Spectrometry for Dimer Characterization

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Dimerization in Biological Systems and Drug Development Dimerization, the process by which two molecules of the same or...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Dimerization in Biological Systems and Drug Development

Dimerization, the process by which two molecules of the same or similar type (homo- or heterodimers) associate, is a fundamental mechanism governing a vast array of biological processes. From signal transduction and enzyme activation to the modulation of protein stability and function, the formation of dimers is a key regulatory event. In the context of drug development, particularly for biologics such as monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), the characterization of dimerization is of paramount importance.[1][2][3] Unwanted dimerization can lead to loss of efficacy, altered pharmacokinetics, and potentially immunogenicity. Conversely, for some therapeutic modalities, dimerization is a prerequisite for their mechanism of action.

High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the in-depth characterization of molecular dimers.[4][5] Its ability to provide precise mass measurements with high accuracy allows for the unambiguous identification of monomeric and dimeric species, even in complex mixtures.[4][5][6] This application note provides a comprehensive guide to leveraging HRMS for the characterization of dimers, with a focus on protein therapeutics. We will delve into the principles of native mass spectrometry and ion mobility-mass spectrometry, provide detailed experimental protocols, and discuss data analysis strategies.

Pillars of Dimer Characterization by HRMS: Native MS and Ion Mobility-MS

Traditional mass spectrometry approaches often employ denaturing conditions that disrupt the non-covalent interactions holding dimers together. To study these assemblies in their native-like state, specialized "soft" ionization techniques are required.[7][8][9][10]

Native Mass Spectrometry (Native MS)

Native MS is a powerful technique that preserves the non-covalent interactions of proteins and their complexes during their transfer into the gas phase for mass analysis.[7][8][9][10] This is achieved by using physiological-like solutions, typically volatile buffers such as ammonium acetate, and gentle ionization conditions.[9][11] The resulting mass spectra provide a snapshot of the oligomeric state of the protein in solution, allowing for the direct observation and quantification of monomers, dimers, and higher-order oligomers.[12]

The high resolution of modern mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, is crucial in native MS.[7][13] It enables the differentiation of species with very similar masses, such as a monomer from a dimer with a small molecule adduct, and provides the mass accuracy needed for confident identification.[4]

Ion Mobility-Mass Spectrometry (IM-MS)

Ion mobility-mass spectrometry adds another dimension of separation to the analysis.[14][15][16] After ionization, ions are guided through a gas-filled drift tube where they are separated based on their size, shape, and charge—collectively known as their collision cross-section (CCS).[14] This allows for the separation of species that are isobaric (have the same mass) but differ in their conformation. For instance, a compact, well-folded dimer can be distinguished from a more extended, partially unfolded dimer.[15][16] This capability provides valuable structural insights into the nature of the dimeric interface and the overall stability of the complex.[15][16]

Experimental Workflow for Dimer Characterization

A successful HRMS experiment for dimer characterization hinges on a well-designed workflow, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_ms HRMS Analysis cluster_analysis Data Analysis Sample Protein Sample Buffer_Exchange Buffer Exchange to Volatile Buffer Sample->Buffer_Exchange Concentration Concentration Adjustment Buffer_Exchange->Concentration nESI Nano-Electrospray Ionization (nESI) Concentration->nESI IM Ion Mobility Separation (optional) nESI->IM Mass_Analysis High-Resolution Mass Analysis IM->Mass_Analysis CCS_Analysis CCS Analysis (if IM-MS) IM->CCS_Analysis Deconvolution Deconvolution of Mass Spectra Mass_Analysis->Deconvolution Identification Monomer/Dimer Identification Deconvolution->Identification Quantification Relative Quantification Identification->Quantification Identification->CCS_Analysis data_analysis_flow Raw_Data Raw Mass Spectrum Deconvolution Deconvolution Raw_Data->Deconvolution IM_Data Ion Mobility Data (Arrival Time Distribution) Raw_Data->IM_Data Deconvoluted_Spectrum Deconvoluted Spectrum Deconvolution->Deconvoluted_Spectrum Peak_Assignment Peak Assignment (Monomer, Dimer, etc.) Deconvoluted_Spectrum->Peak_Assignment Quantification Relative Quantification (% Dimer) Peak_Assignment->Quantification Conformational_Analysis Conformational Analysis Peak_Assignment->Conformational_Analysis CCS_Calculation CCS Calculation IM_Data->CCS_Calculation CCS_Calculation->Conformational_Analysis

Figure 2: A flowchart illustrating the key steps in the analysis of HRMS and IM-MS data for dimer characterization.

Deconvolution and Peak Assignment

The raw mass spectrum will show a series of peaks for each species, corresponding to different charge states. Deconvolution algorithms are used to transform this charge state distribution into a zero-charge mass spectrum, where each species is represented by a single peak at its molecular weight. [17] Once the spectrum is deconvoluted, the peaks can be assigned to the monomer, dimer, and any other observed species based on their measured masses. The high mass accuracy of HRMS is critical for confident peak assignment. [4][18]

Relative Quantification

The relative abundance of the dimer can be estimated by comparing the peak intensities of the dimer and monomer in the deconvoluted spectrum. This provides a quantitative measure of the extent of dimerization under the experimental conditions.

Collision Cross-Section (CCS) Analysis

For IM-MS data, the arrival time distribution can be used to calculate the CCS of each species. [14]Comparing the experimental CCS values with theoretical values calculated from known protein structures can provide insights into the conformation of the monomer and dimer in the gas phase. [14]Differences in CCS between different forms of a dimer can indicate conformational changes. [15][16]

Applications in Drug Development

The characterization of dimers by HRMS is a critical component of biopharmaceutical development. [5][19][20]

Monoclonal Antibody (mAb) Therapeutics

For mAbs, aggregation, including dimerization, is a major concern as it can impact efficacy and safety. [3]Native MS can be used to monitor the levels of dimers and other aggregates during process development and formulation studies.

Antibody-Drug Conjugates (ADCs)

ADCs are complex molecules where a cytotoxic drug is attached to an antibody. [1][2][3]The characterization of ADCs is challenging due to their heterogeneity. [1][17]Native MS is a powerful tool for analyzing the drug-to-antibody ratio (DAR) and for detecting and quantifying dimeric species. [13][17] Table 1: Representative HRMS Data for a Monoclonal Antibody

SpeciesTheoretical Mass (Da)Measured Mass (Da)Mass Error (ppm)Relative Abundance (%)
Monomer148,000.0148,001.510.195.2
Dimer296,000.0296,004.214.24.8

Conclusion

High-resolution mass spectrometry, particularly native MS and IM-MS, provides an unparalleled level of detail for the characterization of molecular dimers. Its ability to provide accurate mass measurements, coupled with the potential for conformational analysis, makes it an essential tool for researchers in both academic and industrial settings. The protocols and data analysis strategies outlined in this application note provide a solid foundation for the successful implementation of HRMS for dimer characterization, ultimately contributing to a deeper understanding of biological systems and the development of safer and more effective therapeutics.

References

  • High-Resolution Native Mass Spectrometry. Chemical Reviews.
  • How Can a Protein Be Identified as a Homodimer (a Dimer With Identical Subunits).
  • Noncovalent Dimer Formation in Liquid Chromatography–Mass Spectrometry Analysis. Analytical Chemistry.
  • Characterizing Protein-Protein Interactions Using Mass Spectrometry: Challenges and Opportunities. Trends in Biotechnology.
  • Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today.
  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis.
  • The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes. Journal of the American Society for Mass Spectrometry.
  • Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section. Chemical Reviews.
  • Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds.
  • High-Resolution Native Mass Spectrometry. Annual Review of Analytical Chemistry.
  • Interaction proteomics: characterization of protein complexes using tandem affinity purification–mass spectrometry. Biochemical Society Transactions.
  • Characterizing Non-covalent Protein Complexes Using Asymmetrical Flow Field-Flow Fractionation On-Line Coupled to Native Mass Spectrometry. Analytical Chemistry.
  • Introduction: Mass Spectrometry Applications in Structural Biology. Chemical Reviews.
  • Ion mobility-mass spectrometry reveals the role of peripheral myelin protein dimers in peripheral neuropathy.
  • High Resolution Mass Spectrometry of Antibody Drug Conjugates Using Orbitrap Mass Analyzer. Thermo Fisher Scientific.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.
  • Characterization of homodimer interfaces with cross-linking mass spectrometry and isotopically labeled proteins.
  • System and method for characterizing protein dimerization.
  • High-Resolution Native Mass Spectrometry Opens the Door for Detailed Analyses of Intact Protein Complexes. Spectroscopy Online.
  • Characterization of Protein Structure with Ion Mobility Mass Spectrometry, Multiplexed Fragmentation Strategies and D
  • High-Resolution Mass Spectrometry for Drug Discovery and Development. Longdom Publishing.
  • Formula Prediction in HRMS Analysis on LC Q TOF. YouTube.
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Agilent Technologies.
  • N
  • Integration of mass spectrometry data for structural biology. UCL Discovery.
  • Identification of protein-protein interactions by mass spectrometry coupled techniques. Advances in Biochemical Engineering/Biotechnology.
  • Ion mobility–mass spectrometry reveals the role of peripheral myelin protein dimers in peripheral neurop
  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
  • Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review.
  • Identifying the Molecular Ion using Dimer Inform
  • Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. Structural Chemistry.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma.
  • Higher-order structural characterisation of native proteins and complexes by top-down mass spectrometry. Chemical Society Reviews.
  • Mapping protein–protein interactions by mass spectrometry. WIREs Mechanisms of Disease.
  • EXPLORING THE MASS SPECTROMETRY TOOLBOX FOR INTEGR
  • Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regul
  • Characterising therapeutic antibodies and ADCs using mass spectrometry. European Pharmaceutical Review.

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Method

Application Note: A Comprehensive Protocol for the Forced Degradation of Albuterol

Abstract This application note provides a detailed protocol for conducting forced degradation studies on Albuterol (also known as Salbutamol), a widely used β2-adrenergic receptor agonist for the treatment of bronchospas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for conducting forced degradation studies on Albuterol (also known as Salbutamol), a widely used β2-adrenergic receptor agonist for the treatment of bronchospasm.[1][2] Adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, this document offers a systematic approach to investigating the intrinsic stability of the Albuterol molecule.[3][4] The protocols herein describe the practical application of various stress conditions, including acidic and basic hydrolysis, oxidation, and thermal and photolytic stress. Furthermore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed for the effective separation and quantification of Albuterol and its degradation products. This guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing and formulation development of Albuterol-containing drug products.

Introduction: The Rationale for Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process, designed to identify the likely degradation products of a drug substance.[5] This information is instrumental in establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing and validating stability-indicating analytical methods.[5][6] According to ICH guideline Q1A(R2), stress testing is a prerequisite for regulatory submissions and provides essential data for formulating stable drug products and determining appropriate storage conditions and shelf-life.[3][6]

Albuterol, chemically known as [2-(tert-butylamino)-1(4-hydroxy-3-hydroxy methylphenyl) ethanol], is susceptible to degradation through various mechanisms due to its functional groups, including a secondary amine and a phenol group.[1][7] Understanding its degradation profile ensures the safety and efficacy of the final pharmaceutical product by controlling the levels of potentially harmful impurities.

Experimental Design and Workflow

A systematic workflow is essential for a successful forced degradation study. The process begins with the preparation of the Albuterol stock solution, followed by subjecting aliquots to various stress conditions. The stressed samples are then neutralized or diluted as required and analyzed using a pre-validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Albuterol Stock Solution Preparation Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Stock->Base Expose Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal Degradation (e.g., 80°C) Stock->Thermal Expose Photo Photolytic Degradation (ICH Q1B) Stock->Photo Expose Neutralize Neutralization/ Dilution Acid->Neutralize Process Base->Neutralize Process Oxidation->Neutralize Process Thermal->Neutralize Process Photo->Neutralize Process HPLC Stability-Indicating HPLC-UV/PDA Analysis Neutralize->HPLC Inject Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Analyze

Figure 1: General workflow for the forced degradation of Albuterol.

Materials and Reagents

  • Albuterol Sulfate Reference Standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Ortho-phosphoric Acid (H₃PO₄), analytical grade

  • Purified water, HPLC grade

Detailed Protocols for Forced Degradation

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][8] The duration and intensity of the stress conditions may need to be adjusted based on the observed stability of the Albuterol sample.

Preparation of Albuterol Stock Solution

Prepare a stock solution of Albuterol Sulfate at a concentration of approximately 1 mg/mL in a suitable solvent, such as purified water or a hydroalcoholic mixture. This concentration is recommended for degradation studies to ensure that degradation products are formed at detectable levels.[8]

Acid-Catalyzed Hydrolysis

Causality: Acidic conditions can protonate key functional groups in the Albuterol molecule, potentially leading to dehydration or other rearrangements. An acidic pH is known to be required to drive certain degradation pathways, such as the formation of ethyl ethers in ethanolic solutions.[9][10]

Protocol:

  • To 1 mL of the Albuterol stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution in a water bath at 60°C for 30 minutes.[11]

  • After incubation, cool the solution to room temperature.

  • Carefully neutralize the solution with an equivalent volume and concentration of 0.1 N NaOH.[11]

  • Dilute the resulting solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

Base-Catalyzed Hydrolysis

Causality: Basic conditions can deprotonate the phenolic hydroxyl groups of Albuterol, making the molecule susceptible to oxidation and other degradation reactions. Significant degradation has been observed under hydrolytic conditions.[12][13]

Protocol:

  • To 1 mL of the Albuterol stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the solution in a water bath at 60°C for 30 minutes.[11]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume and concentration of 0.1 N HCl.[11]

  • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation

Causality: The phenol moiety in Albuterol is susceptible to oxidation, which can be initiated by agents like hydrogen peroxide. This can lead to the formation of various degradation products, including albuterol aldehyde.[12] Oxidative conditions have been shown to cause relevant degradation.[13]

Protocol:

  • To 1 mL of the Albuterol stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 1 hour.[11]

  • After the specified time, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation

Causality: Elevated temperatures provide the energy needed to overcome activation barriers for various degradation reactions. Thermal stress can reveal the intrinsic stability of the solid drug substance or the drug in solution.

Protocol:

  • Solid State: Place a known quantity of Albuterol Sulfate powder in a controlled temperature oven at 80°C for a specified duration (e.g., 24-48 hours).[11] After exposure, dissolve the powder in the diluent to the target concentration for analysis.

  • Solution State: Incubate 1 mL of the Albuterol stock solution in a controlled temperature oven at 80°C for a specified duration. Cool the solution and dilute it with the mobile phase for analysis.

Photolytic Degradation

Causality: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photodegradation products. The ICH Q1B guideline provides a standardized approach for photostability testing.[6][8]

Protocol:

  • Expose a solution of Albuterol to a light source that provides a combination of UV and visible light.

  • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter, as specified in ICH Q1B.[8]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

  • After exposure, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 N HCl60°C30 minutes5-20%
Base Hydrolysis 0.1 N NaOH60°C30 minutes5-20%
Oxidation 3% H₂O₂Room Temperature1 hour5-20%
Thermal (Solid/Solution) -80°C24-48 hours5-20%
Photolytic ICH Q1B ConditionsControlledAs per ICH Q1B5-20%

Table 1: Summary of Recommended Forced Degradation Conditions for Albuterol.

Stability-Indicating Analytical Method

A validated stability-indicating method is one that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and excipients. A reversed-phase HPLC (RP-HPLC) method is commonly employed for this purpose.

Chromatographic Conditions

The following HPLC method has been demonstrated to be effective for the separation of Albuterol from its related substances and degradation products.[12][14]

ParameterCondition
Column YMC Phenyl (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 25 mM Monobasic Potassium Phosphate (pH 3.0) : Methanol (95:5, v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 225 nm
Column Temperature Ambient
Injection Volume 20 µL

Table 2: Recommended HPLC Method Parameters.

Method Validation Principles

To confirm the stability-indicating nature of the method, the following validation parameters should be assessed according to ICH Q2(R1) guidelines:

  • Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the Albuterol peak. Peak purity analysis using a photodiode array (PDA) detector is crucial.[13]

  • Linearity: Demonstrate a linear relationship between the concentration of Albuterol and the detector response over a defined range (e.g., 50-150% of the nominal concentration).[12]

  • Accuracy & Precision: Evaluate the closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of Albuterol that can be reliably detected and quantified.

Data Interpretation and Reporting

After analysis, the chromatograms of the stressed samples should be compared to that of an unstressed control sample. Key aspects to evaluate include:

  • Percent Degradation: Calculate the decrease in the area of the Albuterol peak.

  • Formation of Degradation Products: Identify and quantify any new peaks that appear in the stressed samples.

  • Mass Balance: The sum of the assay of Albuterol and the percentage of all degradation products should ideally be close to 100%, demonstrating that all major degradation products are accounted for.

A comprehensive report should be generated, detailing the stress conditions, the analytical method used, the degradation pathways proposed, and the validation data supporting the stability-indicating nature of the method.

Data_Interpretation_Logic Start Analyze Stressed Sample Chromatogram Compare Compare with Unstressed Control Start->Compare PeakPurity Assess Peak Purity of Albuterol Start->PeakPurity Degradation Calculate % Degradation of Albuterol Compare->Degradation NewPeaks Identify New Peaks (Degradants) Compare->NewPeaks MassBalance Calculate Mass Balance Degradation->MassBalance NewPeaks->MassBalance Pathway Propose Degradation Pathway NewPeaks->Pathway Report Generate Final Report PeakPurity->Report MassBalance->Report Pathway->Report

Figure 2: Logic diagram for data interpretation in a forced degradation study.

Conclusion

This application note provides a robust framework for conducting forced degradation studies on Albuterol. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and utilizing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's stability profile. This knowledge is fundamental for the development of safe, effective, and stable pharmaceutical formulations.

References

  • Erram, S. V., & Fanska, C. B. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 68–74. [Link]

  • Cope, M. J., & Bautista-Parra, M. (2010). The degradation of salbutamol in ethanolic solutions. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 158–165. [Link]

  • Ratananikom, K., Nakaruk, A., & Khanitchaidecha, W. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega, 8(19), 17551–17562. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Albuterol. Retrieved from [Link]

  • Momin, M. A. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 439-448. [Link]

  • Ratananikom, K., Nakaruk, A., & Khanitchaidecha, W. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega, 8(19), 17551–17562. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Ratananikom, K., Nakaruk, A., & Khanitchaidecha, W. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega. [Link]

  • Cope, M. J., & Bautista-Parra, M. (2010). The degradation of salbutamol in ethanolic solutions. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 158-165. [Link]

  • Alsirawan, M. B., et al. (2018). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 358-365. [Link]

  • Rao, D. M., et al. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 129-135. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Medical Countermeasures Database - Albuterol. CHEMM. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Erram, S. V., Fanska, C. B., & Asif, M. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 68-74. [Link]

  • U.S. Food and Drug Administration. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Thour, A., & Marwaha, S. (2024). Albuterol. In StatPearls. StatPearls Publishing. [Link]

  • Al-Sabah, S., & El-Ragehy, N. A. (2011). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method for the Simultaneous Determination of Albuterol, Budesonide, and Ipratropium Bromide in Compounded Nebulizer Solutions. Journal of AOAC International, 94(1), 110–117. [Link]

  • Mayo Clinic. (n.d.). Albuterol (Oral Route). Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT, 10(5). [Link]

  • Medscape. (n.d.). Proventil HFA, Ventolin HFA (albuterol) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Ezhava, S. B. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. [Link]

  • Al-Sabah, S., & El-Ragehy, N. A. (2011). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method for the Simultaneous Determination of Albuterol. Journal of AOAC International, 94(1), 110-117. [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Health Care Originals. (n.d.). What is Albuterol Made Of?. Retrieved from [Link]

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Application

Application Notes and Protocols for the Management of Albuterol Dimer in ANDA Filings

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The successful filing of an Abbreviated New Drug Application (ANDA) for albuterol-based drug prod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The successful filing of an Abbreviated New Drug Application (ANDA) for albuterol-based drug products hinges on the comprehensive characterization and control of impurities. Among these, the albuterol dimer, a process-related impurity, requires meticulous analytical scrutiny to meet stringent regulatory standards. This document provides an in-depth guide for researchers and drug development professionals on the significance, formation, and analytical control of albuterol dimer. It offers detailed protocols for its identification and quantification, contextualized within the regulatory framework of the United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to empower scientists with a foundational understanding for robust ANDA submissions.

Introduction: The Critical Role of Impurity Profiling in ANDA Submissions

In the landscape of generic drug development, establishing bioequivalence to a reference listed drug (RLD) is paramount. However, the purity profile of the drug product is equally critical for ensuring safety and efficacy. Regulatory bodies, including the FDA, mandate a thorough evaluation of all impurities.[1][2][3] An Abbreviated New Drug Application (ANDA) must demonstrate that the impurity profile of the generic product is comparable to that of the RLD or that the levels of impurities are below established qualification thresholds.[2][4]

Albuterol, a widely used β2-adrenergic agonist for the treatment of bronchospasm, can contain several process-related impurities and degradation products.[2][5] One of the key impurities that warrants careful control is the albuterol dimer. This application note will focus specifically on the albuterol dimer, providing a comprehensive overview of its chemical nature, formation, and the analytical strategies required for its effective control in the context of an ANDA filing.

Albuterol Dimer: Structure, Formation, and Regulatory Significance

Chemical Identity

The albuterol dimer is scientifically known by several synonyms, including Salbutamol EP Impurity F and Albuterol Dimer Ether.[4][6] Its key identifiers are:

  • Chemical Name: 1,1′-[oxybis[methylene(4-hydroxy-1,3-phenylene)]]bis[2-[(1,1-dimethylethyl)amino]ethanol][4][6]

  • CAS Number: 147663-30-7[4][6][7]

  • Molecular Formula: C₂₆H₄₀N₂O₅[6][7]

  • Molecular Weight: 460.61 g/mol [6][7]

The structure consists of two albuterol molecules linked by an ether bond, as confirmed by its synthesis and characterization.[8][9]

Causality of Formation: A Process-Related Impurity

Understanding the origin of an impurity is fundamental to controlling it. The albuterol dimer is primarily formed during the synthesis of the albuterol drug substance. Research into the synthesis of albuterol has shown that the formation of this dimer is a significant side reaction, with its rate being highly dependent on process parameters such as temperature.[1] Higher reaction temperatures have been shown to increase the formation of the dimer.[1] This underscores the importance of stringent process control during the manufacturing of the active pharmaceutical ingredient (API).

The formation pathway generally involves the reaction between two albuterol molecules or their precursors under specific conditions, leading to the creation of an ether linkage. The synthesis of Salbutamol Impurity F has been described in the scientific literature, providing a definitive structural confirmation and a pathway for preparing a reference standard for analytical purposes.[8][9]

Regulatory Context and the Imperative for Control

According to ICH Q3B(R2) guidelines, impurities in new drug products that are above the identification threshold must be structurally identified, and those exceeding the qualification threshold require toxicological assessment.[6][10][11][12][13] For ANDAs, the FDA provides specific guidance on impurities, emphasizing that the level of any given impurity in a generic product should ideally not exceed that found in the RLD.[1][2] If an impurity exceeds this level or the qualification threshold, extensive justification, including toxicological data, may be required.[3]

While specific toxicity data for the albuterol dimer is not widely published, the potential for overdose toxicity from the parent drug, albuterol, highlights the need for caution with structurally related impurities.[2][10][14][15][16] Therefore, precise and accurate quantification of the albuterol dimer is a non-negotiable aspect of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA submission.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) for Albuterol Dimer Quantification

The following protocol is a synthesized, robust method based on established principles for the analysis of albuterol and its related substances by reverse-phase HPLC.[5][17] This protocol is designed to be self-validating, providing the necessary specificity, linearity, accuracy, and precision for regulatory submission.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate albuterol from its related substances, including the albuterol dimer. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Quantification is performed using an external standard of the albuterol dimer.

Materials and Reagents
  • Albuterol Dimer Reference Standard (Salbutamol EP Impurity F)

  • Albuterol Sulfate Drug Substance/Product

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Heptane-1-sulfonic acid sodium salt (for ion-pairing, if necessary)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with a UV/Vis or Photodiode Array (PDA) detector
Column C8 or C18 reverse-phase column (e.g., Inertsil C8-3, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Buffer: 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Gradient elution is recommended for optimal separation of all related substances. A typical gradient might be: 0-10 min: 95% A, 5% B 10-25 min: Linear gradient to 50% A, 50% B 25-30 min: Hold at 50% A, 50% B 30-35 min: Return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm or 210 nm
Injection Volume 20 µL

Causality of Parameter Selection:

  • Column Choice (C8/C18): These stationary phases provide excellent retention and resolution for moderately polar compounds like albuterol and its impurities.

  • Mobile Phase: The phosphate buffer controls the pH to ensure consistent ionization of the analytes, while acetonitrile acts as the organic modifier to elute the compounds. A gradient is employed to ensure that both the more polar parent drug and the less polar dimer are adequately resolved and eluted with good peak shape.

  • Detection Wavelength: 225 nm is chosen as it provides good sensitivity for both albuterol and its related substances.

Solution Preparation
  • Standard Stock Solution (Albuterol Dimer): Accurately weigh about 10 mg of Albuterol Dimer Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B). This yields a concentration of approximately 100 µg/mL.

  • Standard Working Solution: Further dilute the Standard Stock Solution to a concentration relevant to the specification limit (e.g., 0.1% of the sample concentration).

  • Sample Solution: Accurately weigh a portion of the drug product or substance equivalent to about 100 mg of albuterol into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a nominal concentration of 1 mg/mL of albuterol.

Experimental Workflow

Caption: HPLC workflow for albuterol dimer analysis.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Albuterol Peak) ≤ 2.0
Theoretical Plates (Albuterol Peak) ≥ 2000
Resolution (Albuterol and nearest peak) ≥ 2.0
%RSD of replicate injections (Standard) ≤ 5.0%
Calculation

The amount of albuterol dimer in the sample can be calculated using the following formula if an external standard is used:

% Dimer = (Area_Dimer_Sample / Area_Dimer_Std) * (Conc_Std / Conc_Sample) * 100

Alternatively, if a relative response factor (RRF) is established during validation, the calculation can be performed using area normalization with the RRF.

Method Validation and Acceptance Criteria

The analytical method described must be validated in accordance with ICH Q2(R1) guidelines. The validation should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the resolution of the dimer peak from albuterol and other known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linearity range covering from the reporting threshold to at least 120% of the specification limit should be established.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery studies at different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

Establishing Acceptance Criteria

The acceptance criteria for albuterol dimer in an ANDA submission should be justified based on the following, in order of preference:

  • Levels in the Reference Listed Drug (RLD): The most straightforward justification is to demonstrate that the level of the dimer in the generic product is consistently at or below the level observed in multiple batches of the RLD.[2][3][4]

  • Pharmacopoeial Limits: If the albuterol dimer is specified in a relevant pharmacopoeia (e.g., USP, EP), those limits can be adopted.

  • ICH Qualification Thresholds: In the absence of the above, the ICH Q3B(R2) qualification thresholds for degradation products can be applied. For a maximum daily dose of albuterol (e.g., up to 32 mg/day for oral forms), the qualification threshold would be 0.5% or 200 µg total daily intake, whichever is lower.[2]

ThresholdMaximum Daily Dose ≤ 1 g
Reporting Threshold 0.1%
Identification Threshold 0.2%
Qualification Threshold 0.5%

Conclusion and Recommendations

The control of albuterol dimer is a critical aspect of a successful ANDA filing for albuterol-containing drug products. A thorough understanding of its formation as a process-related impurity during API synthesis allows for the implementation of effective manufacturing controls. This, coupled with a robust and validated analytical method for its quantification, provides the necessary data to meet regulatory expectations.

It is recommended that drug developers:

  • Collaborate closely with the API manufacturer to understand and control the process parameters that influence dimer formation.

  • Develop and validate a stability-indicating HPLC method capable of resolving and quantifying the albuterol dimer from the parent drug and other impurities.

  • Characterize multiple batches of the Reference Listed Drug to establish a target impurity profile for the albuterol dimer.

  • Prepare a comprehensive justification for the proposed acceptance criteria for the albuterol dimer in the drug product specification, in line with FDA and ICH guidelines.

By adhering to these principles and protocols, researchers and developers can confidently navigate the regulatory requirements for impurity control and contribute to the timely approval of safe and effective generic albuterol products.

References

  • Asian Journal of Research in Chemistry. (n.d.). Application of RP-HPLC Technique for Development of Analytical Method for Validation of Albuterol Sulphate from Bulk Drug and Dosage Form. Retrieved February 1, 2026, from [Link]

  • Axios Research. (n.d.). Salbutamol EP Impurity N (Albuterol Dimer) - CAS - 149222-15-1. Retrieved February 1, 2026, from [Link]

  • European Medicines Agency. (2006, June 6). Impurities in New Drug Products Q3B(R2). Retrieved February 1, 2026, from [Link]

  • FDA. (2006, August). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved February 1, 2026, from [Link]

  • FDA. (n.d.). ANDAs: Impurities in Drug Products. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol.
  • Kasawar, G. B., & Farooqui, M. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 19-29. [Link]

  • National Center for Biotechnology Information. (2024, January 10). Albuterol - StatPearls. Retrieved February 1, 2026, from [Link]

  • Pharmacophore. (n.d.). DEVELOPMENT AND VALIDATION OF A HPLC/MS/MS METHOD FOR THE DETERMINATION OF ALBUTEROL IN HUMAN PLASMA. Retrieved February 1, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Albuterol Sulfate - Impurity F. Retrieved February 1, 2026, from [Link]

  • Poison Control. (n.d.). Albuterol: Safe use, expiration, and side effects. Retrieved February 1, 2026, from [Link]

  • RAPS. (2016, August 24). Impurity Deficiencies: How FDA Can Refuse-to-Receive an ANDA. Retrieved February 1, 2026, from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2020, June 26). Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of a salbutamol dimer. Retrieved February 1, 2026, from [Link]

  • Song, S. L., Lian, C. X., Chen, L. P., & Huang, L. L. (2020). Synthesis of the impurity F of salbutamol. Synthetic Communications, 50(12), 1836-1842. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved February 1, 2026, from [Link]

  • Veeprho. (n.d.). Albuterol Related Compound F (Free Base). Retrieved February 1, 2026, from [Link]

  • YouTube. (2020, July 30). Albuterol Synthesis Mechanism | Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • YouTube. (2021, March 11). Safety Evaluation of Drug Substance Impurities in Generics. Retrieved February 1, 2026, from [Link]

  • AIChE. (n.d.). (422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination. Retrieved February 1, 2026, from [Link]

Sources

Method

Application Note: Albuterol Dimer Analysis for Pharmaceutical Quality Control

Abstract This comprehensive application note provides a detailed framework for the identification, quantification, and control of albuterol dimer, a critical degradation impurity in albuterol drug substances and products...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed framework for the identification, quantification, and control of albuterol dimer, a critical degradation impurity in albuterol drug substances and products. We delve into the chemical formation of this impurity, outlining a plausible acid-catalyzed dimerization mechanism. This guide furnishes researchers, scientists, and drug development professionals with robust protocols for forced degradation studies to selectively generate and identify the dimer, followed by a validated, stability-indicating HPLC-UV method for its quantification. All methodologies are presented with a focus on scientific rationale and adherence to international regulatory standards, including ICH guidelines, to ensure the development of safe, effective, and stable albuterol-based pharmaceuticals.

Introduction: The Significance of Albuterol and Its Dimer Impurity

Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic action is mediated by the relaxation of bronchial smooth muscle[2]. The chemical stability of albuterol is a critical quality attribute, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product.

One such impurity of concern is the albuterol dimer. The European Pharmacopoeia (EP) lists "Salbutamol EP Impurity F," also known as "Albuterol Dimer Ether," as a specified impurity[3][4]. This dimeric species is typically formed through a condensation reaction, particularly under acidic conditions, and its presence above established limits can be an indicator of product degradation during manufacturing or upon storage[5]. Therefore, robust analytical methods for the detection and quantification of the albuterol dimer are essential for ensuring the quality and safety of albuterol-containing pharmaceuticals.

This application note provides a comprehensive guide to understanding and controlling the albuterol dimer, from its formation mechanism to validated analytical protocols for its quantification.

Formation Pathway of Albuterol Dimer (Ether)

The primary mechanism for the formation of the albuterol ether dimer is believed to be an acid-catalyzed dehydration reaction between two albuterol molecules. Albuterol possesses a benzylic alcohol functional group, which is susceptible to protonation under acidic conditions, forming a good leaving group (water). The resulting benzylic carbocation is then attacked by the hydroxyl group of a second albuterol molecule, leading to the formation of an ether linkage.

The proposed mechanism is as follows:

  • Protonation of the Benzylic Alcohol: In an acidic environment, the hydroxyl group of the benzylic alcohol on one albuterol molecule is protonated by an acid catalyst (H⁺).

  • Formation of a Carbocation Intermediate: The protonated hydroxyl group leaves as a water molecule, generating a resonance-stabilized benzylic carbocation.

  • Nucleophilic Attack: The hydroxyl group of a second albuterol molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A final deprotonation step yields the albuterol ether dimer and regenerates the acid catalyst.

AlbuterolDimerization cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation A Albuterol Molecule 1 (with Benzylic Alcohol) Protonated_A Protonated Albuterol A->Protonated_A Protonation H_plus H⁺ (Acid Catalyst) Carbocation Benzylic Carbocation Intermediate Protonated_A->Carbocation - H₂O Dimer_Intermediate Protonated Dimer Carbocation->Dimer_Intermediate B Albuterol Molecule 2 (Nucleophile) B->Dimer_Intermediate Dimer Albuterol Ether Dimer Dimer_Intermediate->Dimer - H⁺

Forced Degradation Studies: A Tool for Understanding Dimer Formation

Forced degradation (stress testing) studies are indispensable for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods[6][7]. By subjecting albuterol to various stress conditions, the formation of the dimer and other degradation products can be accelerated and investigated.

Objectives of the Forced Degradation Study
  • To confirm the primary degradation pathway leading to the formation of the albuterol dimer.

  • To identify the stress conditions that are most likely to produce the dimer.

  • To generate sufficient quantities of the dimer for characterization and for use as a reference standard if one is not commercially available.

  • To ensure the developed analytical method is stability-indicating by demonstrating specificity for albuterol in the presence of its degradation products.

Protocol for Forced Degradation of Albuterol

Materials:

  • Albuterol Sulfate Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Albuterol Sulfate in water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2, 4, and 8 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep at room temperature for 24 hours.

      • After the specified time, cool the solutions to room temperature and neutralize with an appropriate volume of NaOH. Dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2, 4, and 8 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.

      • After the specified time, cool the solutions to room temperature and neutralize with an appropriate volume of HCl. Dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

      • Dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Thermal Degradation:

      • Keep a solid sample of Albuterol Sulfate in a hot air oven at 105°C for 24 hours.

      • Keep a 1 mL aliquot of the stock solution at 80°C for 24 hours.

      • Prepare a solution of the heat-stressed solid sample in the mobile phase at a concentration of approximately 0.1 mg/mL. Dilute the heat-stressed solution sample with mobile phase to the same concentration.

    • Photolytic Degradation:

      • Expose a 1 mL aliquot of the stock solution to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.

      • A control sample should be wrapped in aluminum foil to protect it from light.

      • Dilute the exposed and control samples with mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Section 4.

Expected Outcome: Significant formation of the albuterol dimer is anticipated under acidic and potentially thermal stress conditions. The other stress conditions will help to demonstrate the specificity of the analytical method.

Analytical Method for Quantification of Albuterol Dimer

A robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the routine quality control of albuterol. The following method is a starting point and may require optimization based on the specific instrumentation and sample matrix.

HPLC-UV Method Protocol
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
27
28
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 276 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (90:10, v/v)

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like albuterol and its dimer.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape and provides an acidic mobile phase which can be beneficial for the stability of the protonated analytes.

  • Gradient Elution: Necessary to elute the more retained dimer impurity while maintaining a reasonable analysis time and good resolution from albuterol and other potential impurities.

  • UV Detection at 276 nm: Albuterol has a UV maximum around this wavelength, providing good sensitivity for both the parent drug and related impurities with similar chromophores.

HPLC_Workflow Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Albuterol & Dimer) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Report Report Generation (Assay, Impurity Profile) Data_Processing->Report

Method Validation Protocol

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose[2][8].

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), albuterol standard, and stressed samples. Assess peak purity of albuterol and the dimer using a photodiode array (PDA) detector.No interference from blank or placebo at the retention time of albuterol and the dimer. Peak purity angle should be less than the purity threshold.
Linearity Prepare a series of at least five concentrations of the albuterol dimer reference standard, typically from the reporting threshold to 120% of the specification limit.Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision.From the reporting threshold to 120% of the specification limit for the dimer.
Accuracy Perform recovery studies by spiking the drug product with known amounts of the albuterol dimer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).The mean recovery should be within 90.0% to 110.0% for each concentration level.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample at 100% of the specification limit on the same day, by the same analyst. Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be at or below the reporting threshold. RSD at the LOQ should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in the parameters. System suitability criteria must be met.
System Suitability Inject a standard solution multiple times before sample analysis.Tailing factor for albuterol and dimer peaks ≤ 2.0. RSD of peak areas for replicate injections ≤ 2.0%. Resolution between albuterol and the dimer peak ≥ 2.0.

Conclusion

The control of the albuterol dimer is a critical aspect of ensuring the quality, safety, and stability of albuterol-containing drug products. This application note has provided a detailed scientific framework for understanding the formation of this impurity and for its reliable quantification. The proposed forced degradation protocol allows for the targeted generation and identification of the dimer, while the HPLC-UV method, once validated according to the provided protocol, will serve as a robust tool for routine quality control and stability testing. By implementing these scientifically sound methodologies, pharmaceutical manufacturers can ensure their albuterol products meet the stringent requirements of regulatory agencies and provide patients with safe and effective medication.

References

  • Erram, S. V., Fanska, C. B., & Asif, M. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 864–874. [Link]

  • Veeprho. (n.d.). Albuterol Related Compound E (Free Base) | CAS 147663-30-7. Retrieved from [Link]

  • Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis, 8(7), 583–589. [Link]

  • Study.com. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 3–11.
  • Boc Sciences. (n.d.). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • StatPearls. (2024). Albuterol. Retrieved from [Link]

  • SynThink. (n.d.). Salbutamol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • PubMed Central (PMC). (2010). The degradation of salbutamol in ethanolic solutions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Albuterol Sulfate - Impurity F. Retrieved from [Link]

  • PubMed. (2005). Effects of extreme temperatures on drug delivery of albuterol sulfate hydrofluoroalkane inhalation aerosols. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Albuterol Sulfate Inhalation Aerosol, metered. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Albuterol. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. Retrieved from [Link]

  • PubMed. (2011). Photophysical and Photochemical Properties of the Pharmaceutical Compound Salbutamol in Aqueous Solutions. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Repurposing Melt Degradation for the Evaluation of Mixed Amorphous-Crystalline Blends. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal behavior study and decomposition kinetics of salbutamol under isothermal and non-isothermal conditions. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]

  • PubMed. (2021). Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for Albuterol &amp; Dimer Separation

Status: Operational Operator: Senior Application Scientist Topic: Albuterol (Salbutamol) Sulfate & Related Impurities (Bis-Albuterol Dimer)[1][2] Introduction: The Chromatographic Challenge Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Albuterol (Salbutamol) Sulfate & Related Impurities (Bis-Albuterol Dimer)[1][2]

Introduction: The Chromatographic Challenge

Welcome to the technical support hub. If you are analyzing Albuterol, you are likely struggling with two conflicting behaviors:

  • Albuterol (The Monomer): A hydrophilic, basic amine (pKa ~9.[1]3) that suffers from severe peak tailing due to secondary interactions with residual silanols on silica columns.[1][2][3]

  • The Dimer (Bis-Albuterol/Impurity F): A significantly more hydrophobic molecule formed via ether linkage, which elutes much later and often suffers from poor resolution or carryover if the run time is insufficient.[2]

This guide moves beyond standard monographs to explain why your separation fails and how to fix it using modern chromatography principles.

Module 1: Method Development Strategy

Q: Why does my Albuterol peak tail even on a "new" C18 column?

A: This is a classic "cation-exchange" problem. At neutral or acidic pH (pH 3–7), the secondary amine on Albuterol is protonated (


).[1] Simultaneously, older or lower-quality silica columns have ionized silanol groups (

) on the surface.[1][2] The positive Albuterol sticks to the negative silanols, causing the "tail" on the peak.[2]

The Fix: You must disrupt this interaction using one of two strategies:

Strategy A: The "Ion-Pair" Approach (Traditional/USP)
  • Mechanism: Add a chaotic reagent (e.g., Sodium 1-Heptanesulfonate) to the mobile phase.[1][2] The sulfonate (

    
    ) binds to the Albuterol amine (
    
    
    
    ), forming a neutral ion pair that interacts normally with the C18 chain.[2]
  • Pros: Works on standard silica columns; compliant with many legacy USP monographs.

  • Cons: Slow equilibration; difficult to transfer to LC-MS (non-volatile); shortens column life.[1][2]

Strategy B: The "High pH" Approach (Modern/Recommended)
  • Mechanism: Raise the mobile phase pH to ~10.0 (above Albuterol's pKa).[2] This forces the amine into its neutral state (

    
    ), eliminating the charge interaction with silanols.
    
  • Pros: Sharp peaks; no ion-pairing reagents needed; compatible with LC-MS (if using Ammonium Hydroxide).[1][2]

  • Cons: CRITICAL: You must use a Hybrid Particle column (e.g., Waters XBridge, Phenomenex Gemini) resistant to high pH.[1] Standard silica dissolves at pH > 8.[1][2]

Visualization: Method Selection Logic

MethodStrategy Start Start: Select Method Strategy CheckCol Do you have a High-pH Resistant Column? Start->CheckCol Hybrid Yes (Hybrid/Polymer) CheckCol->Hybrid Yes Silica No (Standard Silica C18) CheckCol->Silica No MethodB STRATEGY B (High pH) Mobile Phase: 10mM NH4OH (pH 10) Result: Sharp peaks, MS compatible Hybrid->MethodB MethodA STRATEGY A (Ion Pair) Mobile Phase: Phosphate pH 3.0 + Sodium 1-Heptanesulfonate Result: Good shape, complex setup Silica->MethodA

Figure 1: Decision tree for selecting the optimal mobile phase strategy based on available column hardware.

Module 2: The Dimer (Impurity F) & Resolution

Q: I see Albuterol, but the Dimer is missing or eluting irregularly. Why?

A: The Albuterol Dimer (often listed as Impurity F or Bis-ether ) is highly hydrophobic compared to the monomer.[2] If you are running an isocratic method optimized for Albuterol (e.g., 5-10% Organic), the Dimer may be:

  • Stuck on the column: Eluting in the next injection (ghost peak).[2]

  • Eluting extremely broad: Indistinguishable from baseline noise.

Protocol: Gradient Optimization for Dimer Elution

To ensure both resolution of the monomer and timely elution of the dimer, use a "Pump-and-Dump" gradient.[2]

StepTime (min)% Organic (MeOH/ACN)Function
10–55%Retain Albuterol (Monomer)
25–15Ramp to 60–80%Elute Dimer & Hydrophobic Impurities
315–20Hold 80%Column Wash
420.1Switch to 5%Re-equilibration

Technical Note: The Dimer typically elutes at a Relative Retention Time (RRT) of ~2.5 to 3.0 relative to Albuterol in isocratic systems, but this gap closes significantly in gradients.

Module 3: Troubleshooting Guide

Q: My Albuterol peak is splitting (Doublet). Is the column dead?

A: Not necessarily. Peak splitting in Albuterol analysis is often due to Solvent Mismatch .[1][2]

  • The Cause: Albuterol is very hydrophilic.[2][4] If you dissolve your sample in 100% Methanol or Acetonitrile but your mobile phase is 95% Water, the strong solvent "carries" the analyte through the column head faster than the mobile phase can dilute it.[2]

  • The Fix: Dissolve the sample in the Mobile Phase (or a solvent with less organic strength than the mobile phase).[2]

Q: I am seeing baseline drift and "waves" in my UV baseline.

A: This is common when using Ion-Pairing Reagents (Strategy A).[1][2]

  • The Cause: Temperature fluctuations or improper mixing of the heptanesulfonate.

  • The Fix:

    • Pre-mix the ion-pairing agent into the aqueous buffer and filter before putting it on the line.[2] Do not rely on the pump to mix pure additives.

    • Thermostat the column (typically 30°C or 35°C) to stabilize the ion-pair equilibrium.[2]

Module 4: System Suitability & Validation

When validating this method, you must demonstrate specificity between the monomer and the dimer.

Acceptance Criteria (Recommended):

  • Resolution (

    
    ):  > 2.0 between Albuterol and closest impurity (often Aldehyde or Dimer).
    
  • Tailing Factor (

    
    ):  < 1.5 for Albuterol (Strict requirement; > 2.0 indicates silanol activity).[1]
    
  • Precision: RSD < 2.0% for 6 replicate injections.

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem Detected Split Split Peak Problem->Split Tailing Peak Tailing (>1.5) Problem->Tailing Ghost Ghost Peaks Problem->Ghost Solvent Check Sample Diluent (Is it too strong?) Split->Solvent Silanol Silanol Activity (Add Ion Pair or Switch to High pH) Tailing->Silanol Carryover Dimer Carryover (Add High %B Wash) Ghost->Carryover

Figure 2: Rapid troubleshooting logic for common Albuterol chromatographic anomalies.

References

  • United States Pharmacopeia (USP). Albuterol Sulfate Monograph: Organic Impurities.[1][2][5] USP-NF.[1][2][6][7] (Standard reference for ion-pairing methods). [1][2]

  • PubChem. Salbutamol (Albuterol) Compound Summary - Chemical Properties & pKa. National Library of Medicine.[2] [1][2]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC (Silanol Interactions).

  • Phenomenex. HPLC Troubleshooting Guide: Peak Tailing & Splitting.

  • ResearchGate. Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. (Discussion of impurity resolution).

Sources

Optimization

Technical Support Center: High-Resolution Separation of Albuterol Dimer

Topic: Enhancing Resolution of Albuterol Dimer (Bis-Albuterol) from Related Impurities Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Status: [ONLINE] – System Active Introduction: The A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Resolution of Albuterol Dimer (Bis-Albuterol) from Related Impurities Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Status: [ONLINE] – System Active

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because your current HPLC method for Albuterol Sulfate is failing to adequately resolve the Albuterol Dimer (specifically Impurity F / Bis-ether albuterol) from other late-eluting hydrophobic impurities or the main peak tail.

The Albuterol Dimer (


) consists of two albuterol moieties linked by an ether bridge. This structural doubling creates a molecule with significantly higher hydrophobicity and distinct 

-

interaction potentials compared to the monomeric drug substance. Standard C18 methods often fail because they rely solely on hydrophobic subtraction, whereas the dimer requires a mechanism that exploits its aromatic density.

Module 1: Method Development & Optimization

Q: Why does the Albuterol Dimer co-elute or show poor peak shape on my standard C18 column?

A: The co-elution is often a result of "Selectivity Saturation." Standard USP methods for Albuterol Sulfate typically use Ion-Pairing Chromatography (IPC) with sodium 1-heptanesulfonate or hexanesulfonate on a C18 (L1) column. While this retains the polar Albuterol main peak, it "masks" the subtle differences between the hydrophobic Dimer and other non-polar degradants (like Albuterol Aldehyde).

Furthermore, the Dimer contains two secondary amine groups . If your mobile phase pH is not sufficiently acidic (pH < 3.0), these amines interact with residual silanols on the silica surface, causing severe peak tailing that destroys resolution (


).
Q: What is the "Enhanced" protocol to maximize resolution?

A: To maximize resolution, you must switch mechanisms from pure Hydrophobicity (C18) to


-

Selectivity
. We recommend utilizing a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The Dimer's two aromatic rings interact strongly with the phenyl phase, pulling it away from other aliphatic impurities.
Protocol: Enhanced Resolution Method (Phenyl-Chemistry)
ParameterStandard (USP-Like)Enhanced (Recommended)
Column C18 (L1),

Phenyl-Hexyl ,

Mobile Phase A Water + 1% Acetic Acid + Ion Pair25 mM

(pH 3.0)
Mobile Phase B Methanol / AcetonitrileMethanol (100%)
Mode Isocratic or Shallow GradientGradient
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min
Detection 276 nm225 nm (Higher sensitivity for impurities)

Key Technical Insight: Methanol is preferred over Acetonitrile in the Enhanced method because protic solvents facilitate stronger


-

interactions between the analyte and the Phenyl stationary phase.
Workflow Visualization: Column Selection Logic

ColumnSelection Start START: Select Separation Mode Decision1 Is Main Peak Tailing > 1.5? Start->Decision1 Decision2 Is Dimer Co-eluting with Unknown Impurity? Decision1->Decision2 No ActionpH Lower pH to 2.5 - 3.0 (Suppress Silanols) Decision1->ActionpH Yes ActionC18 Standard C18 (L1) + Ion Pair Reagent Decision2->ActionC18 No (Standard QC) ActionPhenyl Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Decision2->ActionPhenyl Yes (Critical Issue) ActionpH->Decision2

Figure 1: Decision matrix for selecting the appropriate stationary phase based on observed chromatographic failures.

Module 2: Troubleshooting Common Failures

Q: I am seeing baseline drift and "ghost peaks" near the Dimer retention time. What is happening?

A: This is a classic symptom of Ion-Pair Reagent Hysteresis . If you are using the USP method (Sulfonates), the ion-pairing reagent can accumulate on the column. If the gradient changes too rapidly or if the column equilibration is insufficient, the reagent "bleeds," causing baseline artifacts that interfere with the low-level Dimer peak.

Corrective Action:

  • Flush: Wash the column with 50:50 Water:Methanol (no buffer) for 60 minutes.

  • Equilibrate: Increase equilibration time between injections to at least 10 column volumes.

  • Alternative: Switch to the Phosphate Buffer (pH 3.0) method (see Enhanced Protocol above) which eliminates the need for ion-pairing reagents entirely.

Q: The Dimer peak area is inconsistent (high %RSD).

A: The Albuterol Dimer is hydrophobic and can adsorb to plastic surfaces. Check: Are you using plastic HPLC vials or low-quality pipette tips? Fix: Switch to Silanized Glass Vials and ensure your sample diluent contains at least 10-20% organic solvent (Methanol) to keep the dimer solubilized and prevent adsorption to the container walls.

Troubleshooting Logic Pathway

Troubleshooting Problem Issue: Poor Dimer Resolution Check1 Check Mobile Phase pH Problem->Check1 Broad Peak Check2 Check Organic Modifier Problem->Check2 Co-elution Check3 Check Sample Diluent Problem->Check3 Low Area/High RSD Sol1 Adjust to pH 3.0 +/- 0.1 (Protonate Amines) Check1->Sol1 Sol2 Switch ACN to MeOH (Enhance Selectivity) Check2->Sol2 Sol3 Increase Organic % in Diluent (Prevent Adsorption) Check3->Sol3

Figure 2: Step-by-step troubleshooting guide for specific dimer-related chromatographic errors.

Module 3: Advanced Validation Criteria

Q: How do I validate that my separation is robust?

A: You must establish a "System Suitability" criteria specifically for the Dimer. Do not rely solely on the resolution between Albuterol and Related Compound A.

Recommended System Suitability Criteria:

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between Albuterol Dimer and the nearest impurity (often Albuterol Aldehyde).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the Dimer peak.
    
  • Signal-to-Noise (

    
    ):  NLT 10 at the Reporting Threshold (0.05% or 0.1% level).
    

References

  • United States Pharmacopeia (USP). Albuterol Sulfate Monograph: Organic Impurities.[1] USP-NF.[2][3] (Standard reference for the base ion-pairing method).

  • Erram, S. V., Fanska, C. B., & Asif, M. (2006).[4] "Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC." Journal of Pharmaceutical and Biomedical Analysis, 40(4), 864-874. (Establishes the efficacy of Phenyl columns for Albuterol impurities).

  • European Directorate for the Quality of Medicines (EDQM). Salbutamol Sulfate Monograph 0687. European Pharmacopoeia.[5][6] (Defines Impurity F/Bis-ether structure).

  • Agilent Technologies. "Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System." (Application Note demonstrating alternative separation speeds).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Albuterol Dimer Levels in Different Formulations

For researchers, scientists, and drug development professionals vested in the quality and stability of respiratory therapeutics, understanding the impurity profile of active pharmaceutical ingredients (APIs) is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the quality and stability of respiratory therapeutics, understanding the impurity profile of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of albuterol dimer levels across various formulations, offering insights into its formation, analytical quantification, and the factors influencing its presence.

Introduction: The Significance of the Albuterol Dimer

Albuterol, a short-acting β2-adrenergic agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is intrinsically linked to its purity and stability. Among the potential impurities, the albuterol dimer (specifically, Salbutamol EP Impurity N) is of particular interest due to its potential to arise during manufacturing and storage.

The albuterol dimer, with the chemical name 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol and CAS number 149222-15-1, is a molecule formed from the condensation of two albuterol molecules. While the direct clinical impact of this specific impurity at typical levels is not extensively documented in publicly available literature, the presence of any impurity can be an indicator of product degradation and may have unforeseen pharmacological or toxicological effects. Regulatory bodies, such as the European Pharmacopoeia, have established limits for such impurities to ensure product quality and patient safety. The European Pharmacopoeia, for instance, sets a limit of 0.2% for Salbutamol Impurity N.

This guide will delve into the analytical methodologies for benchmarking albuterol dimer levels, compare its prevalence in different formulation types, and provide a detailed experimental protocol for its quantification.

Understanding Albuterol Dimer Formation

The formation of the albuterol dimer is a chemical degradation process. While the precise, detailed mechanism is not extensively published, its structure suggests a condensation reaction, likely influenced by several factors:

  • pH: The stability of albuterol is known to be pH-dependent. Acidic conditions have been shown to catalyze the formation of ether degradation products in ethanolic solutions, and similar mechanisms could contribute to dimerization.

  • Oxidative Stress: Albuterol can be susceptible to oxidation.[1] The presence of oxidizing agents or exposure to oxidative conditions can lead to the formation of various degradation products, and potentially facilitate dimerization.

  • Temperature and Light: As with many pharmaceutical compounds, elevated temperatures and exposure to light can accelerate degradation pathways, including the formation of dimers.

  • Presence of Excipients: Formulation components can influence the stability of the API. For instance, the preservative benzalkonium chloride, commonly used in multi-dose nebulizer solutions, has been a subject of study regarding its impact on the respiratory system, though its direct role in albuterol dimerization is not clearly established in the literature.[2][3][4]

Comparative Analysis of Albuterol Dimer Levels in Different Formulations

Direct, publicly available, head-to-head comparative studies quantifying the precise levels of albuterol dimer in a wide range of commercial metered-dose inhalers (MDIs) and nebulizer solutions are scarce. This is often due to the proprietary nature of such quality control data. However, based on the general stability profiles of these formulations and regulatory limits, we can present a logical comparison.

The following table provides an illustrative comparison of typical albuterol dimer levels that might be observed in different formulations under controlled storage conditions. It is crucial to note that these are hypothetical values for educational purposes and do not represent data from specific commercial products.

Formulation TypeCommon ExcipientsTypical Albuterol Dimer Level (% of Albuterol)Rationale for Dimer Levels
Metered-Dose Inhaler (MDI) HFA Propellants (e.g., HFA-134a), Ethanol (co-solvent), Oleic Acid (surfactant)< 0.1%MDIs are pressurized, sealed systems, which limits exposure to atmospheric oxygen. The non-aqueous environment may also slow down hydrolytic degradation pathways that could precede dimerization.
Nebulizer Solution (Unit-Dose, Preservative-Free) Sodium Chloride, Sulfuric Acid (for pH adjustment)< 0.15%The aqueous environment and potential for exposure to oxygen during manufacturing and storage can make these formulations slightly more susceptible to degradation than MDIs. However, single-use vials minimize the risk of contamination and repeated exposure to air.
Nebulizer Solution (Multi-Dose, with Preservative) Benzalkonium Chloride, Sodium Chloride, Sulfuric Acid< 0.2%The presence of preservatives like benzalkonium chloride is intended to prevent microbial growth in multi-dose containers. While its direct impact on dimerization is not well-documented, the potential for repeated exposure to air upon opening and the aqueous environment could contribute to slightly higher degradation over the product's shelf life.

Experimental Protocol: Quantification of Albuterol Dimer by RP-HPLC

This section provides a detailed, step-by-step methodology for the quantification of albuterol dimer in various albuterol formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is adapted from established methods for the analysis of albuterol and its related substances.[5]

Principle

This method separates albuterol from its potential degradation products, including the albuterol dimer, based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The separated compounds are then detected by a UV detector, and their concentrations are determined by comparing their peak areas to that of a known standard.

Materials and Reagents
  • Albuterol Sulfate Reference Standard (USP or EP)

  • Albuterol Dimer (Salbutamol EP Impurity N) Reference Standard

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, Deionized)

  • Albuterol formulation samples (MDI, nebulizer solution)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Photodiode Array (PDA) or UV-Vis Detector

  • Analytical Balance

  • pH Meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 5% B; 10-25 min: 5-40% B; 25-30 min: 40% B; 30-31 min: 40-5% B; 31-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 20 µL
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Stock Solution (Albuterol): Accurately weigh and dissolve approximately 25 mg of Albuterol Sulfate Reference Standard in mobile phase A in a 25 mL volumetric flask.

  • Standard Stock Solution (Albuterol Dimer): Accurately weigh and dissolve approximately 5 mg of Albuterol Dimer Reference Standard in a 50 mL volumetric flask using a small amount of methanol to aid dissolution, then dilute to volume with mobile phase A.

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with mobile phase A to obtain a final concentration of approximately 100 µg/mL of albuterol and 0.2 µg/mL of albuterol dimer.

  • Sample Preparation:

    • Nebulizer Solution: Dilute the nebulizer solution with mobile phase A to obtain a theoretical albuterol concentration of approximately 100 µg/mL.

    • Metered-Dose Inhaler (MDI): Actuate a known number of sprays into a volumetric flask containing a known volume of mobile phase A. Sonicate for 10 minutes and then dilute to the final volume to achieve a theoretical albuterol concentration of approximately 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis and Calculation
  • Inject the blank (mobile phase A), the working standard solution, and the sample solutions into the HPLC system.

  • Identify the peaks for albuterol and the albuterol dimer based on their retention times in the standard chromatogram.

  • Calculate the amount of albuterol dimer in the sample using the following formula:

    Where:

    • Area_dimer_sample is the peak area of the albuterol dimer in the sample chromatogram.

    • Area_dimer_standard is the peak area of the albuterol dimer in the standard chromatogram.

    • Conc_dimer_standard is the concentration of the albuterol dimer in the standard solution.

    • Conc_albuterol_sample is the nominal concentration of albuterol in the sample solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for quantifying albuterol dimer.

Albuterol_Dimer_Analysis_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Albuterol & Dimer Standards hplc_injection Inject Samples & Standards into HPLC prep_standards->hplc_injection prep_samples Prepare MDI & Nebulizer Samples prep_samples->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection (276 nm) chrom_separation->uv_detection peak_integration Peak Integration & Identification uv_detection->peak_integration quantification Quantification of Albuterol Dimer peak_integration->quantification

Workflow for Albuterol Dimer Quantification

Conclusion and Future Perspectives

The provided RP-HPLC method offers a reliable and stability-indicating approach for monitoring the albuterol dimer. Future research should focus on elucidating the precise mechanisms of dimer formation and the specific impact of various formulation excipients. Long-term stability studies on a wider range of commercial formulations would also provide valuable data for the scientific community and contribute to the continuous improvement of these vital respiratory medications.

References

  • Benzalkonium Chloride: A Bronchoconstricting Preservative in Continuous Albuterol Nebulizer Solutions. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Effectiveness and Safety of Albuterol Solutions With and Without Benzalkonium Chloride. (n.d.). Respiratory Care. Retrieved January 31, 2026, from [Link]

  • Effectiveness and Safety of Albuterol Solutions With and Without Benzalkonium Chloride. (n.d.). American Association for Respiratory Care. Retrieved January 31, 2026, from [Link]

  • Salbutamol EP Impurity N (Albuterol Dimer). (n.d.). Axios Research. Retrieved January 31, 2026, from [Link]

  • Salbutamol Impurity N(EP)(Albuterol Dimer) (Sulfate) CAS 149222-15-1. (n.d.). Watson International. Retrieved January 31, 2026, from [Link]

  • Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • SALBUTAMOL SULPHATE. (n.d.). European Pharmacopoeia. Retrieved January 31, 2026, from [Link]

  • The degradation of salbutamol in ethanolic solutions. (2010). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 31, 2026, from [Link]

  • Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. (2001). The Journal of biological chemistry. Retrieved January 31, 2026, from [Link]

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Comparative

Assessing the Impact of Albuterol Dimer on Drug Product Quality: A Comparative Guide

In the landscape of respiratory therapeutics, the purity and stability of albuterol-containing drug products are of paramount importance to ensure patient safety and therapeutic efficacy. Among the potential impurities,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of respiratory therapeutics, the purity and stability of albuterol-containing drug products are of paramount importance to ensure patient safety and therapeutic efficacy. Among the potential impurities, the formation of albuterol dimers presents a unique challenge that warrants a thorough investigation. This guide provides an in-depth analysis of the albuterol dimer, its formation, its potential impact on drug product quality, and the analytical strategies required for its control.

The Clinical Significance of Albuterol and the Imperative of Purity

Albuterol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its rapid onset of action provides critical relief to patients during acute episodes of respiratory distress. The efficacy of albuterol is directly linked to its chemical integrity. The presence of impurities, including degradation products, can not only reduce the therapeutic dose but also introduce potentially harmful substances. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug products to mitigate these risks.[1]

Unveiling the Albuterol Dimer: Structure and Formation

The albuterol dimer, identified as Salbutamol EP Impurity N, is a molecule formed from the linkage of two albuterol molecules. While the precise mechanisms of its formation within a final drug product are multifaceted and can be influenced by formulation composition, storage conditions, and manufacturing processes, it is hypothesized to arise primarily through oxidative and dehydration pathways.

Hypothesized Formation Pathway:

The phenolic hydroxyl group and the benzylic alcohol in the albuterol structure are susceptible to oxidation. This can lead to the formation of reactive intermediates that can then undergo dimerization. One plausible pathway involves the formation of a benzylic carbocation intermediate under acidic or thermal stress, which can then be attacked by the phenolic hydroxyl group of another albuterol molecule, leading to the formation of a dibenzylic ether linkage.

DOT Script for Albuterol Dimerization Pathway

G cluster_0 Initiation cluster_1 Dimerization Albuterol Albuterol Molecule Intermediate Reactive Intermediate (e.g., Benzylic Carbocation) Albuterol->Intermediate forms Stress Environmental Stress (e.g., Heat, Light, Oxidizing Agents) Stress->Albuterol acts on Dimer Albuterol Dimer Intermediate->Dimer reacts with Albuterol2 Second Albuterol Molecule Albuterol2->Dimer G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing cluster_3 Results Sample Drug Product Sample Dilution Dilution with Mobile Phase Sample->Dilution Injector Autosampler/Injector Dilution->Injector Column C18 Column Injector->Column Detector UV Detector (276 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Impurity Profile Report Integration->Report

Sources

Safety & Regulatory Compliance

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